molecular formula C10H17N5Na2O12P2 B7887933 Adenosine-5'-diphosphate disodium salt dihydrate

Adenosine-5'-diphosphate disodium salt dihydrate

カタログ番号: B7887933
分子量: 507.20 g/mol
InChIキー: AIZARHCNBKWDRW-KWIZKVQNSA-L
注意: 研究専用です。人間または獣医用ではありません。
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説明

Adenosine-5'-diphosphate disodium salt dihydrate is a useful research compound. Its molecular formula is C10H17N5Na2O12P2 and its molecular weight is 507.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality Adenosine-5'-diphosphate disodium salt dihydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Adenosine-5'-diphosphate disodium salt dihydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





特性

IUPAC Name

disodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate;dihydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N5O10P2.2Na.2H2O/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(24-10)1-23-27(21,22)25-26(18,19)20;;;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H2,11,12,13)(H2,18,19,20);;;2*1H2/q;2*+1;;/p-2/t4-,6-,7-,10-;;;;/m1..../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIZARHCNBKWDRW-KWIZKVQNSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)(O)[O-])O)O)N.O.O.[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)(O)[O-])O)O)N.O.O.[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N5Na2O12P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16178-48-6
Record name Adenosine 5'-(trihydrogen diphosphate), sodium salt (1:2)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Adenosine 5'-(trihydrogen diphosphate), disodium salt
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Foundational & Exploratory

What is the molecular weight of adenosine-5'-diphosphate disodium salt dihydrate?

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to Adenosine-5'-diphosphate Disodium Salt Dihydrate for Researchers and Drug Development Professionals

Introduction: The Central Role of ADP in Cellular Bioenergetics and Signaling

Adenosine-5'-diphosphate (ADP) is a cornerstone nucleotide vital to numerous life-sustaining processes. Primarily recognized for its integral role in cellular energy metabolism, ADP and its phosphorylated counterpart, adenosine-5'-triphosphate (ATP), form the fundamental energy currency that powers a vast array of biochemical reactions.[1][2] Beyond its function in bioenergetics, ADP is a critical extracellular signaling molecule, or agonist, that mediates a variety of physiological responses, most notably in hemostasis and thrombosis.[3][4]

For laboratory applications, ADP is commonly supplied as adenosine-5'-diphosphate disodium salt dihydrate. This form offers enhanced stability and solubility in aqueous solutions, making it a reliable and convenient reagent for researchers. This guide provides a comprehensive overview of the physicochemical properties, biological functions, and practical applications of this essential compound.

Physicochemical Properties and Handling

The disodium salt dihydrate form of ADP has specific characteristics that are crucial for its accurate use in experimental settings.

PropertyValueSource(s)
Molecular Weight 507.2 g/mol [5][6]
Molecular Formula C₁₀H₁₃N₅O₁₀P₂Na₂ · 2H₂O[5]
CAS Number 16178-48-6[5]
Appearance White to off-white powder or crystals[2][5]
Storage Conditions Store at -20°C, desiccated[5][7]
Solubility Soluble in water[2][8]

Handling and Storage Best Practices:

To ensure the integrity and longevity of adenosine-5'-diphosphate disodium salt dihydrate, adherence to proper handling and storage protocols is paramount.

  • Storage: The compound should be stored in a tightly sealed container at -20°C.[5][9] It is hygroscopic, meaning it readily absorbs moisture from the atmosphere; therefore, storage with a desiccant is recommended to prevent degradation.[7][10]

  • Preparation of Solutions: When preparing aqueous solutions, use high-purity, nuclease-free water. Solutions should ideally be prepared fresh for each experiment. For short-term storage, solutions can be kept at 2-8°C. For long-term storage, it is advisable to aliquot the solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can lead to degradation.

  • Safety: Handle the compound in accordance with good laboratory practices. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[10] Avoid inhalation of the powder by handling it in a well-ventilated area or under a fume hood.[9][11]

The Pivotal Role of ADP in Platelet Aggregation

ADP is a key agonist in the process of platelet activation and aggregation, which is fundamental to blood clot formation (hemostasis) and the pathological development of thrombosis.[3][4] When blood vessels are injured, ADP is released from dense granules of activated platelets and damaged endothelial cells, initiating a signaling cascade that recruits more platelets to the site of injury.[3]

This process is mediated by two distinct G protein-coupled purinergic receptors on the platelet surface: P2Y₁ and P2Y₁₂.[12][13]

  • P2Y₁ Receptor: This receptor is coupled to the Gq protein. Its activation by ADP leads to the mobilization of intracellular calcium stores, which in turn induces platelet shape change and initiates a transient aggregation response.[12][13]

  • P2Y₁₂ Receptor: This receptor, coupled to the Gi protein, is the primary target for widely used antiplatelet drugs like clopidogrel.[13] Its activation by ADP inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[14][15] This reduction in cAMP, along with other downstream signaling events, is crucial for sustaining and amplifying the aggregation response, as well as for stabilizing the newly formed platelet thrombus.[12][13][16]

The coordinated action of both P2Y₁ and P2Y₁₂ receptors is essential for a full and irreversible platelet aggregation response to ADP.[12][13]

ADP_Signaling_Pathway cluster_platelet Platelet Membrane ADP ADP P2Y1 P2Y₁ Receptor (Gq-coupled) ADP->P2Y1 P2Y12 P2Y₁₂ Receptor (Gi-coupled) ADP->P2Y12 Gq Gq P2Y1->Gq Gi Gi P2Y12->Gi PLC Phospholipase C (PLC) Gq->PLC activates AC Adenylyl Cyclase (AC) Gi->AC inhibits Ca ↑ Intracellular Ca²⁺ PLC->Ca ShapeChange Platelet Shape Change & Initial Aggregation Ca->ShapeChange cAMP ↓ cAMP AC->cAMP Aggregation Sustained Aggregation & Thrombus Stabilization cAMP->Aggregation

Caption: ADP signaling pathway in platelets.

Applications in Research and Drug Development

The critical role of ADP in physiology and pathophysiology makes its disodium salt dihydrate an indispensable tool for researchers.

  • Biochemical and Enzymatic Assays: ADP serves as a substrate for enzymes like ATP synthase and pyruvate kinase.[5] Its use is fundamental in studying cellular respiration, metabolism, and energy transfer mechanisms.

  • Platelet Aggregation Studies: ADP is the most commonly used agonist in platelet aggregation tests, such as Light Transmission Aggregometry (LTA).[17] These assays are vital for diagnosing platelet function disorders and for monitoring the efficacy of antiplatelet therapies.[3][17]

  • Drug Discovery and Development: The P2Y₁₂ receptor is a major target for antithrombotic drugs.[12][13] ADP is used extensively in high-throughput screening assays to identify and characterize novel P2Y₁₂ inhibitors. By studying how potential drug candidates affect ADP-induced platelet aggregation, scientists can assess their therapeutic potential for treating conditions like acute coronary syndrome, myocardial infarction, and stroke.[4]

Experimental Protocol: ADP-Induced Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)

This protocol outlines the standard procedure for measuring platelet aggregation in response to ADP.

1. Preparation of Platelet-Rich Plasma (PRP): a. Collect whole blood from a healthy, consenting donor into a tube containing 3.2% sodium citrate anticoagulant. b. Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to separate the PRP (supernatant) from red and white blood cells. c. Carefully transfer the PRP into a clean polypropylene tube. d. Prepare Platelet-Poor Plasma (PPP) by centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 20 minutes. The PPP will be used to set the 100% aggregation baseline.

2. Instrument Setup: a. Turn on the light transmission aggregometer and allow it to warm up according to the manufacturer's instructions. b. Place a cuvette containing PPP into the reference well to calibrate the instrument to 100% light transmission. c. Place a cuvette containing PRP into the sample well to set the 0% light transmission baseline.

3. Aggregation Assay: a. Pipette a specific volume (e.g., 450 µL) of PRP into a new cuvette containing a magnetic stir bar. b. Place the cuvette in the sample well of the aggregometer and start the stirrer at the recommended speed. Allow the PRP to equilibrate for at least 2 minutes. c. Prepare a stock solution of ADP disodium salt dihydrate in saline. From this, prepare working solutions of desired final concentrations (e.g., 2.5 µM, 5 µM, 10 µM). d. Add a small volume (e.g., 50 µL) of the ADP working solution to the PRP cuvette to initiate aggregation. e. Record the change in light transmission over time (typically 5-10 minutes). The increase in light transmission corresponds to the degree of platelet aggregation.

4. Data Analysis: a. The primary endpoints are typically the maximum aggregation percentage (%) achieved and the slope of the aggregation curve. b. Compare the results against a control (e.g., PRP with saline) and, if applicable, against samples pre-incubated with a P2Y₁₂ inhibitor.

LTA_Workflow cluster_prep Sample Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis Blood 1. Collect Whole Blood (Sodium Citrate) Centrifuge1 2. Low-Speed Centrifugation (200 x g, 15 min) Blood->Centrifuge1 PRP 3. Isolate Platelet-Rich Plasma (PRP) Centrifuge1->PRP Centrifuge2 4. High-Speed Centrifugation (2000 x g, 20 min) Centrifuge1->Centrifuge2 Setup 6. Calibrate Aggregometer (PPP=100%, PRP=0%) PRP->Setup PPP 5. Isolate Platelet-Poor Plasma (PPP) Centrifuge2->PPP PPP->Setup Equilibrate 7. Equilibrate PRP in Cuvette Setup->Equilibrate AddADP 8. Add ADP Solution Equilibrate->AddADP Record 9. Record Light Transmission AddADP->Record Analyze 10. Determine Max Aggregation (%) and Slope Record->Analyze

Sources

An In-depth Technical Guide to Adenosine-5'-diphosphate (ADP) Disodium Salt Dihydrate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Adenosine-5'-diphosphate (ADP) is a ubiquitous and essential nucleotide that plays a central role in cellular bioenergetics and signaling. As the precursor to adenosine triphosphate (ATP), it is fundamental to the energy currency of all living cells. Beyond its intracellular metabolic functions, ADP has emerged as a critical extracellular signaling molecule, orchestrating a wide array of physiological and pathophysiological processes. When released from cells, it acts as a potent agonist for a specific class of purinergic receptors, initiating signaling cascades that regulate everything from hemostasis and thrombosis to immune responses and neurotransmission.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of Adenosine-5'-diphosphate disodium salt dihydrate. We will delve into its core chemical and physical properties, explore its complex biological roles and signaling pathways, provide field-proven protocols for its use and analysis in a laboratory setting, and discuss its significance as a therapeutic target.

Chemical Identity and Physicochemical Properties

Adenosine-5'-diphosphate disodium salt dihydrate is the stable, commercially available form of ADP, suitable for use in a wide range of biochemical and cell-based assays. Understanding its fundamental properties is the first step to its effective application in research.

The molecule consists of an adenine base, a ribose sugar, and two phosphate groups. The disodium salt form enhances its stability and solubility in aqueous solutions, while the dihydrate indicates the presence of two water molecules of crystallization.

ADP_Signaling cluster_Extracellular Extracellular Space cluster_Membrane Plasma Membrane cluster_Intracellular Intracellular Space ADP ADP P2Y1 P2Y1 Receptor ADP->P2Y1 P2Y12 P2Y12 Receptor ADP->P2Y12 Gq Gq P2Y1->Gq activates Gi Gi P2Y12->Gi activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP₂ PLC->PIP2 cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca induces ShapeChange Platelet Shape Change & Weak Aggregation Ca->ShapeChange leads to Aggregation Sustained Aggregation & Thrombus Stabilization ShapeChange->Aggregation potentiates AC Adenylyl Cyclase (AC) Gi->AC inhibits PI3K PI3-Kinase Gi->PI3K activates cAMP ↓ cAMP AC->cAMP results in cAMP->Aggregation promotes PI3K->Aggregation promotes

Caption: ADP signaling through P2Y1 and P2Y12 receptors.

Practical Guidance for Laboratory Use

Proper handling, storage, and preparation of ADP are critical for obtaining reproducible and reliable experimental data.

Handling and Storage
  • Solid Compound: Adenosine-5'-diphosphate disodium salt dihydrate is hygroscopic. [1]It should be stored at -20°C in a tightly sealed container with a desiccant to prevent moisture absorption. [2][3][4]Before opening, allow the container to equilibrate to room temperature to avoid condensation.

  • Stock Solutions: Prepare stock solutions in high-purity, nuclease-free water or an appropriate buffer (e.g., Tris-HCl, HEPES). It is advisable to prepare concentrated stocks (e.g., 10-100 mM), aliquot them into small, single-use volumes, and store them at -20°C or -80°C to minimize freeze-thaw cycles.

Experimental Protocols

Protocol 1: Preparation of Stable MgADP Solutions for In Vitro Assays

Rationale: In biological systems, ADP is almost always complexed with a magnesium ion (Mg²⁺). This complex, MgADP, is the biologically active form for most enzymes, such as kinases and ATPases. Providing a molar excess of Mg²⁺ ensures that the majority of ADP is in its active conformational state, leading to more consistent enzymatic activity. Materials:

  • Adenosine-5'-diphosphate disodium salt dihydrate (ADP-Na₂)

  • Magnesium chloride (MgCl₂)

  • High-purity, nuclease-free water

  • Buffer (e.g., 1 M Tris-HCl, pH 7.5)

  • Sterile, nuclease-free microtubes

Procedure:

  • Prepare 100 mM ADP Stock:

    • Weigh the appropriate amount of ADP-Na₂ powder.

    • Dissolve in nuclease-free water to a final concentration of 100 mM.

    • Verify the concentration using a spectrophotometer at 259 nm, using a molar extinction coefficient of 15,400 M⁻¹cm⁻¹ at pH 7.0. * Aliquot and store at -80°C.

  • Prepare 1 M MgCl₂ Stock:

    • Weigh the appropriate amount of MgCl₂.

    • Dissolve in nuclease-free water to a final concentration of 1 M.

    • Sterile-filter and store at room temperature.

  • Prepare 10X Working Stock of MgADP (e.g., 10 mM ADP, 50 mM MgCl₂):

    • In a sterile tube, combine the following:

      • Buffer (e.g., 500 µL of 1 M Tris-HCl, pH 7.5 for a final 50 mM concentration in 10 mL)

      • 100 mM ADP Stock (1 mL for a final 10 mM concentration)

      • 1 M MgCl₂ Stock (500 µL for a final 50 mM concentration)

      • Nuclease-free water to a final volume of 10 mL.

    • This provides a 5:1 molar excess of Mg²⁺ to ADP.

    • Mix thoroughly. Verify the final pH and adjust if necessary.

    • Sterile-filter the final solution, aliquot, and store at -20°C.

Protocol 2: Quantification of Intracellular ADP/ATP Ratio via Luminescence

Rationale: The ADP/ATP ratio is a key indicator of cellular health and metabolic activity. [5]Luminescence-based assays provide a highly sensitive and high-throughput method for this measurement. The principle involves two steps: first, the endogenous ATP is measured by the luciferase reaction; second, the ADP in the sample is enzymatically converted to ATP, and the total ATP is then measured. The ADP level is determined by the difference. [5]

ADP_Assay_Workflow Start Start: Cultured Cells (Adherent or Suspension) Step1 1. Add ATP Reagent (Lyses cells, contains Luciferase/Luciferin) Start->Step1 Step2 2. Incubate (1-2 min, RT) Step1->Step2 Measurement1 Measure Luminescence (RLU A) Represents endogenous ATP Step2->Measurement1 Step3 3. Add ADP Converting Enzyme Measurement1->Step3 Step4 4. Incubate (2-10 min, RT) Step3->Step4 Measurement2 Measure Luminescence (RLU B) Represents (Endogenous ATP + Converted ADP) Step4->Measurement2 Calculation Calculate ADP/ATP Ratio Ratio = (RLU B - RLU A) / RLU A Measurement2->Calculation End End: Bioenergetic Profile Calculation->End

Caption: Workflow for a luminescence-based ADP/ATP ratio assay.

Procedure (based on a generic commercial kit):

  • Sample Preparation: Culture cells (e.g., 10³-10⁴ cells per well) in a white-walled 96-well plate suitable for luminescence.

  • ATP Measurement:

    • Add 90-100 µL of the "ATP Reagent" (which typically contains lysis buffer, luciferase, and luciferin) to each well. [6][7] * Mix briefly by tapping the plate.

    • Incubate for 1-2 minutes at room temperature to lyse the cells and allow the ATP reaction to stabilize. [5] * Read the luminescence using a plate reader. This value is RLU A (Relative Light Units for ATP).

  • ADP Measurement:

    • To the same wells, add 5-10 µL of "ADP Converting Enzyme". [6][7] * Incubate for 2-10 minutes at room temperature to allow for the complete conversion of ADP to ATP. [5] * Read the luminescence again. This value is RLU B (Represents total initial ATP plus the newly formed ATP from ADP).

  • Calculation:

    • The light signal from ADP is the difference: RLU_ADP = RLU B - RLU A .

    • The ADP/ATP Ratio is calculated as: (RLU B - RLU A) / RLU A .

Analytical Methodologies

The choice of analytical method for ADP quantification depends on the research question, required sensitivity, and available instrumentation.

Table 2: Comparison of Common Analytical Methods for ADP Quantification

MethodPrincipleSensitivitySample TypesKey AdvantagesKey LimitationsReference(s)
Luminescence Kits Enzymatic conversion of ADP to ATP, followed by luciferase-luciferin reaction.High (fmol-pmol)Cell lysates, culture mediaFast, high-throughput, simple protocol.Indirect measurement, relative quantification unless calibrated.[5][7][8]
Colorimetric/Fluorometric Kits Enzymatic conversion of ADP to ATP and pyruvate; pyruvate is then quantified.Moderate (>1 µM)Plasma, serum, cell/tissue extractsUses standard plate readers, stable reagents.Lower sensitivity than luminescence.[9]
HPLC-UV Reversed-phase High-Performance Liquid Chromatography with UV detection (254-259 nm).Low (µM range)Cell/tissue extractsDirect quantification of ADP, ATP, and AMP simultaneously.Lower sensitivity, requires specialized equipment, longer run times.[10][11]
LC-MS/MS Liquid Chromatography coupled with Tandem Mass Spectrometry.Very High (sub-pmol)All biological matricesGold standard for absolute quantification, high specificity and sensitivity, can be multiplexed.Requires expensive equipment and significant expertise.[12]

Relevance in Drug Discovery and Development

The central role of ADP in hemostasis and thrombosis has made its signaling pathway, particularly the P2Y12 receptor, a cornerstone of modern cardiovascular medicine.

  • Antithrombotic Drug Target: The P2Y12 receptor is a validated and highly successful target for antiplatelet (antithrombotic) drugs. [13][14]By blocking this receptor, these drugs prevent the amplification and stabilization of platelet aggregation, thereby reducing the risk of arterial thrombosis that can lead to myocardial infarction and ischemic stroke. [15][16]

  • Key Drug Classes:

    • Thienopyridines (Irreversible Inhibitors): This class includes drugs like clopidogrel (Plavix®) and prasugrel (Efient®). They are prodrugs that are metabolized in vivo to an active form that covalently and irreversibly binds to the P2Y12 receptor. [16] * Non-Thienopyridines (Reversible Inhibitors): This newer class includes ticagrelor (Brilinta®) and cangrelor (Kengrexal®). These are direct-acting, reversible antagonists of the P2Y12 receptor, offering faster onset and offset of action. [16] The development of ADP receptor inhibitors has revolutionized the management of acute coronary syndromes and the prevention of thrombotic events in high-risk patients. [15]Ongoing research continues to explore the role of ADP signaling in other areas, such as inflammation, cancer, and neurodegenerative diseases, suggesting that new therapeutic opportunities may yet emerge from targeting this fundamental pathway. [17][18]

References

  • Hardy, A. R., Conley, P. B., & Mundell, S. J. (2005). P2Y1 and P2Y12 receptors for ADP desensitize by distinct kinase-dependent mechanisms. Blood, 105(9), 3562–3570. [Link]

  • Hardy, A. R., Conley, P. B., & Mundell, S. J. (2005). P2Y1 and P2Y12 receptors for ADP desensitize by distinct kinase-dependent mechanisms. PubMed. [Link]

  • Koren, A., et al. (2023). The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges. International Journal of Molecular Sciences. [Link]

  • Wikipedia. P2Y receptor. [Link]

  • Bio-protocol. (2023, May 11). Biochemical measurements of ATP and ADP. [Link]

  • Remijn, J. A., et al. (2002). Role of ADP Receptor P2Y12 in Platelet Adhesion and Thrombus Formation in Flowing Blood. Arteriosclerosis, Thrombosis, and Vascular Biology, 22(4), 686-691. [Link]

  • Cattaneo, M. (2011). The platelet P2Y12 receptor for adenosine diphosphate: congenital and drug-induced defects. Blood, 117(7), 2109–2116. [Link]

  • Seye, C. I., et al. (2004). ADP Stimulates Human Endothelial Cell Migration via P2Y1 Nucleotide Receptor–Mediated Mitogen-Activated Protein Kinase Pathways. Circulation Research, 94(1), 108-115. [Link]

  • El-Khoury, R., et al. (2022). Validation of a Fast and Simple HPLC-UV Method for the Quantification of Adenosine Phosphates in Human Bronchial Epithelial Cells. Molecules. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 56777368, Adenosine-5'-diphosphate disodium salt dihydrate. [Link]

  • National Center for Biotechnology Information. (n.d.). ADP signalling through P2Y purinoceptor 12. PubChem. [Link]

  • ResearchGate. (2023, April 4). The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges. [Link]

  • Wikipedia. Adenosine diphosphate receptor inhibitor. [Link]

  • Loba Chemie. (n.d.). ADENOSINE-5'-DIPHOSPHORIC ACID DISODIUM SALT FOR BIOCHEMISTRY. [Link]

  • Patsnap Synapse. (2024, June 21). What are ADP stimulants and how do they work? [Link]

  • Kunapuli, P. S. (2003). ADP Receptors-Targets for Developing Antithrombotic Agents. Current Pharmaceutical Design, 9(28), 2303-2314. [Link]

  • ResearchGate. (n.d.). Determination of ATP, ADP, and AMP Levels by Reversed-Phase High-Performance Liquid Chromatography in Cultured Cells: Methods and Protocols. [Link]

  • Kunapuli, P. S. (2003). ADP receptors--targets for developing antithrombotic agents. PubMed. [Link]

  • ResearchGate. (n.d.). Poly(ADP-Ribose) Polymerase: Methods and Protocols. [Link]

  • MP Biomedicals. (n.d.). Adenosine-5'-Diphosphate Disodium Salt. [Link]

Sources

The Solubility and Stability Dynamics of Adenosine-5'-Diphosphate Disodium Salt Dihydrate in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I frequently audit laboratory workflows where inconsistent kinase assay data or erratic platelet aggregation responses are traced back to a single, overlooked variable: the degradation of the Adenosine-5'-diphosphate (ADP) stock solution. While researchers often treat ADP as a simple, stable reagent, it is a thermodynamically active molecule highly susceptible to environmental conditions.

This whitepaper provides an in-depth mechanistic analysis of the solubility and stability of Adenosine-5'-diphosphate disodium salt dihydrate (CAS: 16178-48-6) in aqueous buffers, delivering field-proven, self-validating protocols to ensure absolute scientific integrity in your assays.

Physicochemical Properties & Aqueous Solubility Profile

The free acid form of ADP exhibits poor aqueous solubility and is difficult to handle. To circumvent this, the industry standard is to utilize Adenosine-5'-diphosphate disodium salt dihydrate (Molecular Weight: 507.2 g/mol )[1][2].

The Causality of Solubility: The addition of two sodium counter-ions replaces the acidic protons on the diphosphate tail. When introduced to water, the sodium ions rapidly dissociate, leaving a highly polar, negatively charged diphosphate moiety that forms strong hydrogen bonds with the aqueous solvent. This thermodynamic favorability results in rapid dissolution and high solubility limits.

Quantitative Solubility Data

Table 1: Solubility profile of ADP-Na2·2H2O across common laboratory solvents.

SolventSolubility LimitApplication Notes
Water (Unbuffered) ≥ 50 mg/mL[3][4]Forms a clear solution. Warning: Unbuffered pH drops to ~3.5, which accelerates hydrolysis[5].
PBS (pH 7.2) 10 - 50 mg/mLExcellent for immediate biological assays; maintains a neutral pH to stabilize the molecule.
DMSO < 1 mg/mLPoorly soluble. Do not use DMSO to prepare primary nucleotide stock solutions.
Ethanol < 1 mg/mLInsoluble. Addition of ethanol will cause rapid precipitation of the disodium salt.

Mechanistic Drivers of Stability and Hydrolysis

ADP is thermodynamically unstable in unbuffered water. Over time, it undergoes non-enzymatic hydrolysis to yield Adenosine 5'-monophosphate (AMP) and inorganic phosphate (Pi). This hydrolysis is a first-order reaction with respect to ADP concentration[6]. Understanding the causality behind this degradation is critical for preventing assay failure.

Three primary variables govern the degradation rate:

  • pH Extremes: ADP is most stable at a neutral pH (6.8–7.4). When dissolved in unbuffered water, the solution becomes mildly acidic (pH ~3.5) due to the intrinsic acidity of the phosphate groups[5]. This acidic environment auto-catalyzes the cleavage of the phosphoanhydride bond[6].

  • Temperature: The activation energy for ADP hydrolysis is significant (approx. 24.2 kcal/mole at pH 8.0)[6]. Consequently, the reaction rate is highly temperature-dependent. Leaving solutions at room temperature or 4°C for extended periods leads to measurable degradation. Stocks must be kept frozen[7].

  • Divalent Cations (Mg²⁺, Ca²⁺): While Mg²⁺ is essential for the catalytic function of many ADP-dependent enzymes (forming the active Mg-ADP complex), its presence in storage buffers accelerates the non-enzymatic cleavage of the phosphodiester bonds by polarizing the oxygen atoms[7][8].

ADP_Pathway ATP ATP (Adenosine Triphosphate) ADP ADP-Na2 (Adenosine Diphosphate) ATP->ADP ATPase / Enzymatic Hydrolysis AMP AMP + Pi (Degradation Products) ADP->AMP Non-enzymatic Hydrolysis (Accelerated by Heat, pH Extremes, Mg2+) P2Y1 P2Y1 Receptor (Platelet Activation) ADP->P2Y1 Agonist Binding P2Y12 P2Y12 Receptor (Signal Amplification) ADP->P2Y12 Agonist Binding

Biochemical pathway of ADP generation, receptor activation, and non-enzymatic degradation.

Best Practices for Buffer Selection

A self-validating experimental system begins with the correct buffer. Never store ADP in unbuffered LC-MS grade water unless you are immediately neutralizing the pH for an acute experiment.

  • Recommended Storage Buffers: 50 mM Tris-HCl (pH 7.4) or 50 mM HEPES (pH 7.4). These buffers maintain the optimal pH window to suppress acid-catalyzed hydrolysis.

  • Buffers to Avoid: Phosphate buffers (if your downstream assay measures inorganic phosphate release) and buffers containing MgCl₂ or CaCl₂ for long-term storage[8]. Introduce divalent cations only at the final assay stage.

Step-by-Step Experimental Protocol: ADP Stock Preparation

To ensure absolute trustworthiness in your kinase or platelet aggregation assays, follow this validated methodology for preparing a 50 mM ADP stock solution.

Materials Required
  • Adenosine-5'-diphosphate disodium salt dihydrate powder (Store at -20°C with desiccant)[1][2].

  • 50 mM HEPES buffer, pH 7.4 (Cation-free).

  • Ice bucket and pre-chilled microcentrifuge tubes.

Workflow Methodology
  • Equilibration: Remove the ADP powder from the -20°C freezer and allow the sealed vial to equilibrate to room temperature in a desiccator for 15 minutes. Causality: This prevents ambient moisture condensation on the highly hygroscopic powder, which would otherwise alter the molecular weight and degrade the stock over time.

  • Weighing: Rapidly weigh 25.36 mg of ADP-Na2·2H2O into a pre-chilled tube.

  • Dissolution: Add 1.0 mL of ice-cold 50 mM HEPES buffer (pH 7.4) to the tube.

  • Mixing: Vortex gently for 10-15 seconds. The high solubility of the disodium salt ensures rapid dissolution, yielding a clear solution[4]. Keep the tube strictly on ice immediately after vortexing.

  • pH Verification: Spot-check the pH using a micro-pH probe to ensure it remains between 7.0 and 7.4. Adjust with dilute NaOH if necessary. Causality: This step self-validates that the buffer capacity was not overwhelmed by the acidic phosphate protons.

  • Aliquot and Freeze: Divide the solution into 20 µL to 50 µL single-use aliquots. Flash-freeze in liquid nitrogen and transfer to a -80°C freezer. Causality: Repeated freeze-thaw cycles cause localized pH shifts and ice-crystal-induced physical stress, rapidly degrading the ADP pool[7][8]. Single-use aliquots eliminate this risk.

ADP_Workflow Step1 1. Weigh ADP-Na2·2H2O (Equilibrate to RT to avoid moisture) Step2 2. Select Cation-Free Buffer (e.g., 50 mM HEPES, pH 7.4) Step1->Step2 Step3 3. Dissolve & Vortex (Perform strictly on ice) Step2->Step3 Step4 4. Verify pH (Ensure pH remains 7.0 - 7.4) Step3->Step4 Step5 5. Aliquot into Tubes (Single-use volumes only) Step4->Step5 Step6 6. Flash Freeze & Store (Maintain at -80°C) Step5->Step6

Step-by-step workflow for the preparation and storage of stable ADP aqueous solutions.

References

  • Title: ADP [Adenosine-5'-diphosphate, disodium salt dihydrate], 5 Grams - RPI | Source: rpicorp.com | URL: 1

  • Title: Disodium diphosphate - Sigma-Aldrich | Source: sigmaaldrich.com | URL: 3

  • Title: Adenosine 5-triphosphate disodium salt hydrate (A3377) - Product Information Sheet | Source: sigmaaldrich.com | URL: 5

  • Title: Adenosine-5'-diphosphate disodium salt dihydrate - Chem-Impex | Source: chemimpex.com | URL: 2

  • Title: ADP-Na2 - Sorachim SA | Source: sorachim.com | URL: 4

  • Title: Stability and Handling of 5'-ADP in Aqueous Solutions for Experimental Use | Source: benchchem.com | URL: 7

  • Title: What is the stability of Adenosine diphosphate (ADP) in water solution? | Source: researchgate.net | URL: 8

  • Title: THE NON-ENZYMATIC HYDROLYSIS OF ADENOSINE DIPHOSPHATE | Source: cdnsciencepub.com | URL: 6

Sources

An In-Depth Technical Guide to the In Vitro Pharmacokinetics of Adenosine-5'-Diphosphate (ADP) Disodium Salt Dihydrate

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Adenosine-5'-diphosphate (ADP) is a pivotal purinergic signaling molecule essential for a multitude of physiological processes, most notably hemostasis and thrombosis.[1] In the laboratory, the disodium salt dihydrate form of ADP is frequently used as a key reagent to induce platelet aggregation, study receptor pharmacology, and screen potential antithrombotic agents.[2][3] However, the term 'pharmacokinetics'—traditionally the study of how an organism affects a drug—takes on a different meaning in an in vitro context. Here, it refers to the factors governing the compound's concentration, stability, and metabolic fate within the experimental system itself.

A nuanced understanding of ADP's in vitro pharmacokinetics is not merely academic; it is critical for the design of robust, reproducible, and translatable experiments. The concentration and activity of ADP in an assay are not static. They are dynamically influenced by its chemical stability, enzymatic degradation by cell-surface ectonucleotidases, and complex interactions with its cognate receptors.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding and controlling the in vitro behavior of ADP. We will delve into the causality behind experimental choices, provide validated protocols for key assays, and offer insights to ensure the integrity and trustworthiness of your data.

Section 1: Physicochemical Properties and Solution Handling

The reliability of any experiment begins with the proper handling of the core reagent. Adenosine-5'-diphosphate disodium salt dihydrate is a stable, soluble compound, but its integrity in solution is paramount for quantitative studies.[2]

1.1. Solubility and Stability

ADP disodium salt is readily soluble in aqueous buffers.[2] However, once in solution, its stability can be compromised by several factors:

  • pH: Aqueous solutions of ADP are mildly acidic. It is crucial to dissolve ADP in a well-buffered solution at a neutral or slightly basic pH (7.0-7.4) to maintain its chemical structure and prevent acid-catalyzed hydrolysis of the phosphate bonds.[4]

  • Temperature: For short-term use (within a single day), ADP solutions should be kept on ice. For long-term storage, aliquots of stock solutions should be frozen at -20°C or below to prevent degradation.[4][5] Avoid repeated freeze-thaw cycles, which can accelerate hydrolysis.[4]

  • Divalent Cations: Divalent cations like Mg²⁺ and Ca²⁺ can accelerate the hydrolysis of phosphodiester bonds.[4] While these ions are often required for biological activity (e.g., enzyme function), their presence in stock solutions should be avoided. They should be introduced as part of the final reaction buffer.

1.2. Recommended Stock Solution Preparation

  • Weighing: Use the molecular weight of the dihydrate form (C₁₀H₁₃N₅Na₂O₁₀P₂ · 2H₂O) for accurate molar concentration calculations.

  • Dissolution: Dissolve the powder in a high-purity, neutral pH buffer (e.g., HEPES, PBS, Tris) rather than unbuffered water to prevent pH shifts.[4]

  • Concentration: Prepare a concentrated stock solution (e.g., 1-10 mM) to minimize the volume added to the final assay, thereby reducing any potential buffer effects from the stock solution itself.

  • Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.[5]

Section 2: The Ectonucleotidase Cascade: The Engine of In Vitro ADP Metabolism

The most significant factor influencing ADP's effective concentration and duration of action in cell-based assays is its rapid enzymatic degradation. This process is primarily mediated by a family of cell-surface enzymes called ectonucleotidases.[6][7]

2.1. The Key Enzymes: CD39 and CD73

In most biological systems, including platelets and endothelial cells, the metabolism of extracellular ADP is a two-step process orchestrated by a tandem enzyme system:[6][8]

  • CD39 (NTPDase1): This enzyme is the primary ADPase. It catalyzes the hydrolysis of ADP to adenosine-5'-monophosphate (AMP).[6][7] CD39 can also hydrolyze adenosine-5'-triphosphate (ATP) to ADP.[7]

  • CD73 (Ecto-5'-nucleotidase): This enzyme takes over where CD39 leaves off, hydrolyzing AMP to adenosine.[6]

This enzymatic cascade effectively terminates ADP signaling while simultaneously generating adenosine, a potent signaling molecule in its own right with often opposing physiological effects.[9]

2.2. Kinetics and Cofactors

The activity of these ectonucleotidases is highly dependent on the experimental conditions. CD39, for instance, follows Michaelis-Menten kinetics and its activity is modulated by divalent cations; Ca²⁺ and Mg²⁺ are important cofactors that bind to the nucleotide substrate.[7][10] This is a critical point: lowering the extracellular Ca²⁺ concentration can reduce ectonucleotidase activity, thereby prolonging the half-life of ADP in the assay and enhancing its apparent effect.[10] This phenomenon explains why some assays, like platelet aggregation, show a more robust response to ADP in citrated (low Ca²⁺) plasma compared to hirudin-anticoagulated (physiological Ca²⁺) plasma.[10][11]

ADP_Metabolism cluster_caption ADP Metabolic Pathway ADP ADP (Agonist) AMP AMP (Intermediate) ADP->AMP CD39 (Ectonucleotidase) P2Y_R P2Y Receptors (P2Y1, P2Y12) ADP->P2Y_R ADO Adenosine (New Signal) AMP->ADO CD73 (Ecto-5'-nucleotidase) A_R Adenosine Receptors ADO->A_R caption ADP is converted to AMP by CD39, terminating P2Y signaling and producing adenosine.

Caption: In vitro metabolic cascade of ADP via ectonucleotidases.

Section 3: Receptor Pharmacology and Signaling

ADP exerts its biological effects primarily through the activation of three P2Y family G-protein coupled receptors (GPCRs): P2Y₁, P2Y₁₂, and P2Y₁₃.[12][13][14] Understanding which receptors are present on your cells of interest and their downstream signaling is crucial for interpreting experimental results.

  • P2Y₁ Receptor: Couples to Gq, leading to the activation of phospholipase C (PLC), which generates inositol trisphosphate (IP₃) and diacylglycerol (DAG). This cascade results in a rapid and transient increase in intracellular calcium ([Ca²⁺]i).[12][15]

  • P2Y₁₂ Receptor: Couples to Gi, which inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[12][15] This pathway is critical for amplifying and sustaining cellular responses, such as platelet aggregation. The P2Y₁₂ receptor is the target of major antithrombotic drugs like clopidogrel.[12]

  • P2Y₁₃ Receptor: Also couples to Gi and has been shown to evoke Ca²⁺ mobilization in certain cell types, like microglia.[14]

In platelets, the co-activation of both P2Y₁ and P2Y₁₂ is necessary for a full, irreversible aggregation response.[1][16] There is also evidence of significant cross-talk between these receptors, where P2Y₁₂ signaling can potentiate the P2Y₁-mediated calcium response.[17][18]

ADP_Signaling cluster_caption ADP Receptor Signaling in Platelets ADP ADP P2Y1 P2Y₁ Receptor Gq ADP->P2Y1 P2Y12 P2Y₁₂ Receptor Gi ADP->P2Y12 PLC PLCβ Activation P2Y1->PLC P2Y12->PLC Potentiation AC Adenylyl Cyclase Inhibition P2Y12->AC IP3_DAG IP₃ + DAG PLC->IP3_DAG cAMP ↓ cAMP (Sustained) AC->cAMP Ca ↑ [Ca²⁺]i (Transient) IP3_DAG->Ca Response Full Cellular Response (e.g., Platelet Aggregation) Ca->Response Initiation cAMP->Response Amplification & Stabilization caption Co-activation of P2Y1 (Gq) and P2Y12 (Gi) pathways is required for full response.

Caption: Core signaling pathways activated by ADP via P2Y₁ and P2Y₁₂ receptors.

Section 4: Core Methodologies for In Vitro Characterization

To accurately study the effects of ADP, one must employ methods that can either quantify its concentration and that of its metabolites over time or measure the functional consequences of its receptor interactions.

4.1. Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for measuring the concentration of ADP and its metabolites (AMP, adenosine) in an in vitro system. This allows for direct measurement of the rate of ADP degradation.

ParameterTypical Value/ConditionSource
Column C18 Reverse-Phase (e.g., 3 x 150 mm, 2.7 µm)[19][20]
Mobile Phase Isocratic elution with aqueous phosphate buffer (e.g., 50 mM KH₂PO₄, pH 6.8)[19][20]
Detection UV absorbance at 254 or 259 nm[19][20]
Linear Range Typically 0.2 to 10 µM[19][20]
Sample Prep Stop reaction with cold perchloric acid or by heat inactivation, centrifuge, and inject supernatant.[21]

Protocol: HPLC Analysis of ADP Metabolism

  • Reaction Setup: Incubate cells or plasma with a known starting concentration of ADP (e.g., 10-100 µM) at 37°C.

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Quenching: Immediately stop the enzymatic reaction by adding the aliquot to a tube containing an equal volume of ice-cold 0.6 M perchloric acid.

  • Neutralization & Clarification: Vortex the sample, then neutralize with a potassium carbonate solution. Centrifuge at high speed (e.g., 14,000 x g for 10 min) to pellet precipitated salts and proteins.

  • Injection: Filter the supernatant and inject a defined volume onto the HPLC system.

  • Analysis: Quantify the peak areas for ADP, AMP, and adenosine against a standard curve to determine their concentrations at each time point.

4.2. Functional Assessment: Light Transmission Aggregometry (LTA)

LTA is a classic functional assay that measures platelet aggregation in response to agonists like ADP. It is considered a gold-standard method for assessing platelet function.[22][23]

Protocol: ADP-Induced Platelet Aggregation

  • Sample Preparation: Prepare platelet-rich plasma (PRP) by centrifuging citrated whole blood at low speed (e.g., 200 x g for 15 min). Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at high speed (e.g., 1500 x g for 15 min).[1]

  • Instrument Setup: Calibrate the aggregometer by setting 0% aggregation with PRP and 100% aggregation with PPP.

  • Assay: Place an aliquot of PRP (e.g., 280 µL) into a cuvette with a stir bar and incubate at 37°C for 3-5 minutes.[11]

  • Agonist Addition: Add a small volume (e.g., 20 µL) of ADP solution to achieve the desired final concentration (typically 1-10 µM).[11]

  • Data Acquisition: Record the change in light transmission for 5-10 minutes. The increase in light transmission corresponds to the formation of platelet aggregates.

LTA_Workflow Start Start: Citrated Whole Blood Centrifuge1 Low-Speed Centrifugation (e.g., 200 x g, 15 min) Start->Centrifuge1 PRP Collect Supernatant: Platelet-Rich Plasma (PRP) Centrifuge1->PRP Centrifuge2 High-Speed Centrifugation (e.g., 1500 x g, 15 min) Centrifuge1->Centrifuge2 Remaining Blood Calibrate Calibrate Aggregometer (0% = PRP, 100% = PPP) PRP->Calibrate PPP Collect Supernatant: Platelet-Poor Plasma (PPP) Centrifuge2->PPP PPP->Calibrate Assay Incubate PRP at 37°C with Stirring Calibrate->Assay Add_ADP Add ADP Solution Assay->Add_ADP Record Record Light Transmission (5-10 min) Add_ADP->Record

Caption: Standard workflow for preparing samples for Light Transmission Aggregometry.

4.3. Mechanistic Assessment: Calcium Flux Assays

To specifically probe Gq-coupled receptor activity (like P2Y₁), intracellular calcium flux assays are invaluable. These assays use fluorescent calcium indicators (e.g., Fluo-4 AM) to measure the transient increase in [Ca²⁺]i upon receptor activation.

Protocol: ADP-Induced Calcium Flux

  • Cell Loading: Incubate your cells of interest (e.g., cultured microglia, platelets, or a P2Y-expressing cell line) with a calcium-sensitive dye like Fluo-4 AM.[14][24]

  • Washing: Gently wash the cells to remove excess extracellular dye.

  • Baseline Reading: Place the cells in a fluorometric plate reader or on a confocal microscope and measure the baseline fluorescence for a short period.

  • Agonist Injection: Inject ADP solution to achieve the desired final concentration (0.01-100 µM range is common).[14]

  • Data Acquisition: Immediately record the change in fluorescence intensity over time. A sharp increase followed by a decay back towards baseline is indicative of a Gq-mediated calcium release from intracellular stores.

Section 5: Data Interpretation and Trustworthiness

A Senior Application Scientist's role is to bridge protocol with insight. Understanding the "why" behind the data is key to building a self-validating experimental system.

  • Causality of Experimental Choices: Why use HPLC? To directly measure the cause (ADP concentration) of the effect (cellular response). Why use LTA? To measure a physiologically relevant functional outcome. Why use a calcium assay? To isolate and confirm the activity of a specific signaling pathway (Gq).

  • Building Self-Validating Systems: Your results should be internally consistent. For example, if you observe a weak response in an LTA, HPLC analysis might reveal that your ADP is being rapidly degraded. To confirm this, you could re-run the LTA in the presence of an ectonucleotidase inhibitor. An enhanced response would validate the hypothesis of rapid degradation.

  • Controls are Non-Negotiable:

    • Negative Control: Vehicle/buffer addition should elicit no response.

    • Positive Control: Use a stable P2Y₁₂ agonist (e.g., 2-MeSADP) to confirm receptor functionality, bypassing the metabolic instability of ADP.

    • Receptor Antagonists: Use selective antagonists for P2Y₁ (e.g., MRS2179) and P2Y₁₂ (e.g., Cangrelor, AR-C69931MX) to confirm that the observed effect is mediated by the specific receptor you are studying.[10][14]

Conclusion

The in vitro pharmacokinetics of adenosine-5'-diphosphate are a dynamic interplay of its inherent chemical stability, its rapid enzymatic degradation by ectonucleotidases, and its specific interactions with P2Y receptors. For researchers in hemostasis, thrombosis, and purinergic signaling, mastering these concepts is fundamental. By carefully preparing reagents, selecting appropriate assays to measure both concentration and function, and employing rigorous controls, scientists can ensure the generation of high-integrity, reproducible data. This guide provides the foundational knowledge and practical protocols to confidently design and execute experiments that accurately probe the complex biology of this essential signaling molecule.

References

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  • Hardy, A. R., Conley, P. B., & Mundell, S. J. (2004). Reciprocal cross-talk between P2Y1 and P2Y12 receptors at the level of calcium signaling in human platelets. Blood, 104(6), 1745–1752. [Link]

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  • The P2Y1- and P2Y12-mediated signal transduction pathway and their potential involvement in platelet extracellular vesicles (PEVs) formation. (n.d.). ResearchGate.[Link]

  • Juarez-Facio, A. T., de Lagarde, V. M., Monteil, C., Vaugeois, J.-M., Corbiere, C., & Rogez-Florent, T. (2021). Validation of a Fast and Simple HPLC-UV Method for the Quantification of Adenosine Phosphates in Human Bronchial Epithelial Cells. Molecules, 26(20), 6324. [Link]

  • Nagy, B., Jr, Varga-Szabo, D., & Harsfalvi, J. (2021). Platelet Aggregometry Testing: Molecular Mechanisms, Techniques and Clinical Implications. International Journal of Molecular Sciences, 22(16), 8561. [Link]

  • Sesti, A., & Kukulski, F. (2023). Identifiability of enzyme kinetic parameters in substrate competition: a case study of CD39/NTPDase1. Journal of Mathematical Biology, 86(6). [Link]

  • Hydrophilic interaction chromatographic determination of adenosine triphosphate and its metabolites. (2010). CABI Digital Library.[Link]

  • Chiu, M. L., Guo, J., Mills, M., Fang, C., Liang, W.-C., Li, C., ... & Liu, C. (2020). Fully human anti-CD39 antibody potently inhibits ATPase activity in cancer cells via uncompetitive allosteric mechanism. mAbs, 12(1). [Link]

  • Kinetic time course of ATP, ADP, and AMP after spiking CD39 with 500 uM... (n.d.). ResearchGate.[Link]

  • Sibbing, D., Braun, S., Morath, T., Mehilli, J., Vogt, W., Schömig, A., ... & von Beckerath, N. (2007). Assessment ofADP-induced platelet aggregation with light transmission aggregometry and multiple electrode platelet aggregometry. Thrombosis and Haemostasis, 99(02), 420–421. [Link]

  • Comparative HPLC analyses of ATP, ADP and AMP. (n.d.). ResearchGate.[Link]

  • Sesti, A., & Kukulski, F. (2023). Identifiability of enzyme kinetic parameters in substrate competition: a case study of CD39/NTPDase1. PubMed.[Link]

  • Juarez-Facio, A. T., de Lagarde, V. M., Monteil, C., Vaugeois, J.-M., Corbiere, C., & Rogez-Florent, T. (2021). Validation of a Fast and Simple HPLC-UV Method for the Quantification of Adenosine Phosphates in Human Bronchial Epithelial Cells. PubMed.[Link]

  • Quantitative UV HPLC Analysis of Adenosine Diphosphate and Adenosine Triphosphate on Amaze HA Mixed-Mode Column. (n.d.). HELIX Chromatography.[Link]

  • Muta, K., Hughes, A. D., & Sato, K. (2018). Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro. MethodsX, 5, 1659–1664. [Link]

  • Fontana, P., Dupont, A., Gandrille, S., Bachelot-Loza, C., Reny, J.-L., Aiach, M., & Gaussem, P. (2003). Adenosine Diphosphate–Induced Platelet Aggregation Is Associated With P2Y12 Gene Sequence Variations in Healthy Subjects. Circulation, 108(8), 989–995. [Link]

  • Calcium flux assay in M1 and M2 macrophages upon ADP stimulation. BMDMs... (n.d.). ResearchGate.[Link]

  • Jiang, P., Xing, F., Guo, B., Yang, J., Li, Z., Wei, W., & Liu, X. (2017). Nucleotide transmitters ATP and ADP mediate intercellular calcium wave communication via P2Y12/13 receptors among BV-2 microglia. PLOS ONE, 12(8), e0183310. [Link]

  • Gao, Y.-J., & Zeng, J.-W. (2014). P2Y13 receptor-mediated rapid increase in intracellular calcium induced by ADP in cultured dorsal spinal cord microglia. PubMed.[Link]

  • Vaiyapuri, S., Sage, T., Jones, C. I., Stainer, A. R., & Gibbins, J. M. (2012). Extracellular Ca2+ modulates ADP-evoked aggregation through altered agonist degradation: implications for conditions used to study P2Y receptor activation. Journal of Thrombosis and Haemostasis, 10(12), 2533–2543. [Link]

  • Hydrolysis of ATP to adenosine catalyzed by the key ectonucleotidases NPP1, CD39 and CD73 (Pi, inorganic phosphate). (n.d.). ResearchGate.[Link]

  • Mahaut-Smith, M. P., Jones, S., & Mundell, S. J. (2014). Ca2+ influx through P2X1 receptors amplifies P2Y1 receptor-evoked Ca2+ signaling and ADP-evoked platelet aggregation. PubMed.[Link]

  • Expression of ectonucleotidases degrading ATP and ADP in bone cells.... (n.d.). ResearchGate.[Link]

  • Möser, G. H., Schrader, J., & Deussen, A. (1989). A new method of sampling blood for measurement of plasma adenosine. PubMed.[Link]

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  • Crowding within synaptic junctions influence the degradation of adenoside nucleotides by CD39 and CD73 ectonucleotidases. (2021). bioRxiv.[Link]

  • What is the stability of Adenosine diphosphate (ADP) in water solution ?. (2015). ResearchGate.[Link]

  • Li, Y., Wu, H., Wang, S., Wang, H., & Zhang, H. (2020). Determination of the stability of plasma ATP in vitro. Journal of Clinical Laboratory Analysis, 34(4). [Link]

  • Human plasma ATP concentration. (n.d.). ResearchGate.[Link]

  • Adenosine-5'-Diphosphate Disodium Salt. (n.d.). MP Biomedicals.[Link]

  • Yandle, T. G., Richards, A. M., Nicholls, M. G., Cuneo, R., Espiner, E. A., & Livesey, J. H. (1986). Metabolic clearance rate and plasma half life of alpha-human atrial natriuretic peptide in man. PubMed.[Link]

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Methodological & Application

Advanced Protocols for ATP Synthase Assays Utilizing Adenosine-5'-Diphosphate Disodium Salt Dihydrate

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Biochemical Rationale

ATP synthase ( F1​Fo​ -ATPase) is a ubiquitous, highly conserved molecular motor responsible for the terminal step of oxidative phosphorylation. It operates via a dual mechanism: functioning as an ATP synthase driven by a transmembrane proton motive force (pmf), and conversely, as an ATPase that hydrolyzes ATP to pump protons[1].

Accurate quantification of these activities requires highly controlled in vitro environments and ultra-pure substrates. Adenosine-5'-diphosphate disodium salt dihydrate (ADP-Na₂·2H₂O) is the gold-standard substrate for evaluating the synthesis direction and a critical regulatory component in the hydrolysis direction[2].

Why the Disodium Salt Dihydrate Form? As a Senior Application Scientist, I emphasize the selection of the correct salt form. The dihydrate form (CAS: 16178-48-6) provides a defined hydration state, allowing for exact molecular weight calculations (507.2 g/mol )[2]. This precise stoichiometry is non-negotiable when determining exact molarities for Michaelis-Menten kinetics ( Km​ and Vmax​ )[3]. Furthermore, the disodium salt ensures rapid, complete solubility in aqueous buffers while avoiding heavy metal contaminants that could inadvertently inhibit the F1​ catalytic sector or interfere with downstream reporter enzymes like luciferase[4].

Quantitative Data: Substrate & Reagent Parameters

To ensure reproducibility, all quantitative parameters for the substrate and assay reagents are summarized below.

Table 1: Physicochemical Properties of ADP-Na₂·2H₂O [2]

ParameterSpecificationExperimental Implication
CAS Number 16178-48-6Ensures correct isomer and salt form procurement.
Molecular Weight 507.2 g/mol Critical for exact molarity calculations in kinetic assays.
Purity (HPLC) ≥ 95%Minimizes background ATP contamination in synthesis assays.
Storage -20 °C (Desiccated)Prevents spontaneous hydrolysis and degradation.

Table 2: Standardized Reagent Concentrations for Assays [5][6]

ReagentWorking ConcentrationFunction in Assay
ADP-Na₂·2H₂O 10 µM – 500 µMPrimary substrate (Synthesis) / Inhibitor (Hydrolysis).
Inorganic Phosphate (Pi) 5 mM – 10 mMCo-substrate for ATP synthesis.
NADH 0.2 mM – 0.5 mMReporter molecule (Hydrolysis); absorbs at 340 nm.
Phosphoenolpyruvate (PEP) 1 mM – 2 mMPhosphate donor for ATP regeneration.
Oligomycin 5 µMSpecific Fo​ inhibitor; acts as a negative control.
Valinomycin 200 nM K+ ionophore; collapses Δψ to isolate ΔpH .

Protocol A: ATP Synthesis via Luminescence (Forward Reaction)

Causality & Experimental Design

Measuring the forward reaction (ADP + Pi → ATP) requires an energized membrane. Because isolated proteoliposomes lack an active electron transport chain, we must artificially generate a proton motive force (pmf). This is achieved via an acid-base transition [6].

By incubating the vesicles in an acidic buffer (pH 5.5) and rapidly injecting them into a basic buffer (pH 8.0), a chemical proton gradient ( ΔpH ) is instantly formed. However, proton influx rapidly generates an opposing electrical potential ( Δψ ) that halts further movement. We add valinomycin (in the presence of K+ ) to collapse this electrical potential, ensuring the ΔpH remains the sole driving force[6]. The newly synthesized ATP is quantified using a luciferin/luciferase system, which emits photons proportionally to ATP concentration[3].

Step-by-Step Methodology
  • Proteoliposome Preparation: Reconstitute purified F1​Fo​ -ATPase into lipid vesicles at a lipid-to-protein ratio of 50:1 (w/w).

  • Acidic Incubation (Energization Prep): Dilute 300 µL of proteoliposomes into 700 µL of Acidic Buffer (50 mM MES, 4 mM MgCl₂, 6.7 mM KCl, pH 5.5). Add Valinomycin to a final concentration of 200 nM. Incubate at 25°C for 15 minutes to allow internal equilibration[6].

  • Assay Base Medium Preparation: In a luminometer cuvette, prepare the Base Buffer (380 mM HEPES, 5.63 mM KCl, 4 mM MgCl₂, pH 8.0) containing 5 mM Pi and 100 µM ADP-Na₂·2H₂O[6]. Add the luciferin/luciferase reagent mix.

  • Reaction Initiation: Rapidly inject 100 µL of the acidified proteoliposomes into 900 µL of the Base Medium.

  • Detection: Monitor luminescence continuously. The initial slope of the light emission curve represents the rate of ATP synthesis.

  • Validation (Control): Run a parallel assay pre-incubated with 5 µM Oligomycin. A complete loss of the luminescence spike validates that the ATP produced is specifically mediated by ATP synthase[1].

SynthesisWorkflow Vesicles Prepare Proteoliposomes (F1Fo-ATPase) Acidification Acidic Incubation (pH 5.5, Valinomycin) Vesicles->Acidification BaseTransition Base Buffer Injection (pH 8.0, creates ΔpH) Acidification->BaseTransition Substrate Add ADP-Na2·2H2O + Pi (Substrate) BaseTransition->Substrate Detection Luciferin/Luciferase (Luminescence Output) Substrate->Detection

Fig 1. Experimental workflow for PMF-driven ATP synthesis using luminescence.

Protocol B: ATP Hydrolysis via NADH-Coupled Assay (Reverse Reaction)

Causality & Experimental Design

When studying the ATPase (hydrolysis) activity, researchers face a critical challenge: ATP synthase is subject to profound product inhibition by ADP. If ATP is simply added to the enzyme, the accumulating ADP will rapidly quench the reaction, preventing steady-state kinetic analysis[5].

To solve this, we utilize a Coupled Enzyme Assay (often referred to as an ATP regenerating system). Pyruvate Kinase (PK) and Phosphoenolpyruvate (PEP) are added to instantly convert the generated ADP back into ATP. This secondary reaction is coupled to Lactate Dehydrogenase (LDH), which oxidizes NADH to NAD⁺[5]. Because NADH absorbs strongly at 340 nm and NAD⁺ does not, the rate of absorbance decrease at 340 nm is directly stoichiometric to the rate of ATP hydrolysis[1][7].

Note on ADP-Na₂·2H₂O: Exogenous ADP is often titrated into this system to study allosteric regulation, competitive inhibition, or to calibrate the coupling enzymes' efficiency.

Step-by-Step Methodology
  • Buffer Preparation: Prepare the Reaction Buffer (50 mM Tris-HCl pH 8.0, 5 mM MgCl₂, 50 mM KCl). Note: Ensure Na⁺ levels are minimized if studying sodium-dependent ATPases, utilizing potassium salts where possible[7].

  • Coupling System Assembly: To the Reaction Buffer, add 2 mM PEP, 0.3 mM NADH, 5 U/mL Pyruvate Kinase, and 5 U/mL Lactate Dehydrogenase[5].

  • Baseline Establishment: Pipette 200 µL of the mixture into a 96-well UV-transparent microplate. Read absorbance at 340 nm for 5 minutes at 30°C to establish a stable baseline (accounting for any background NADH oxidation)[8].

  • Enzyme Addition: Add the purified F1​ sector or detergent-solubilized F1​Fo​ complex (approx. 5-10 µg of protein per well)[7].

  • Reaction Initiation: Initiate the reaction by adding ATP to a final concentration of 2 mM.

  • Data Acquisition: Monitor the decrease in absorbance at 340 nm continuously for 30–60 minutes. The fastest, most linear rate of activity (typically between 10 and 30 minutes) is used to calculate specific activity[1].

CoupledAssay ATP ATP ADP ADP + Pi ATP->ADP ATP Synthase (Target) ADP->ATP Pyruvate Kinase (PK) PEP Phosphoenolpyruvate (PEP) Pyruvate Pyruvate PEP->Pyruvate Pyruvate Kinase (PK) Lactate Lactate Pyruvate->Lactate Lactate Dehydrogenase (LDH) NADH NADH NAD NAD+ NADH->NAD LDH (Monitor OD 340nm ↓)

Fig 2. Reaction mechanism of the NADH-coupled ATP hydrolysis assay.

References

  • Abcam. "ab109716 – ATP Synthase Specific Activity Microplate Assay Kit".
  • Thermo Fisher Scientific. "Complex V Activity Microplate Kit".
  • NIH / PubMed Central. "The affinity purification and characterization of ATP synthase complexes from mitochondria".
  • Biochemistry (ACS). "Two Distinct Proton Binding Sites in the ATP Synthase Family".
  • Chem-Impex. "Adenosine-5'-diphosphate disodium salt dihydrate".
  • Abcam. "ADP Assay Kit (Colorimetric/Fluorometric) (ab83359)".
  • bioRxiv. "Engineering of ATP synthase for enhancement of proton-to-ATP ratio".
  • ResearchGate. "Luciferase assay to evaluate ADP kinetics of oxidative phosphorylation".

Sources

Optimal Concentration and Application Protocols for Adenosine-5'-Diphosphate (ADP) Disodium Salt Dihydrate in Cell Culture

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Adenosine-5'-diphosphate (ADP) is a ubiquitous intracellular metabolite and a potent extracellular signaling molecule. In in vitro and ex vivo models, ADP acts as a primary agonist for purinergic P2Y receptors, governing critical physiological processes ranging from hemostasis to neuroglial communication. The disodium salt dihydrate formulation of ADP is universally preferred in cell culture due to its superior aqueous solubility and thermodynamic stability compared to the free acid form.

This application note provides researchers and drug development professionals with an authoritative framework for optimizing ADP concentrations across diverse biological models. By establishing self-validating experimental systems, this guide ensures high-fidelity data generation in platelet aggregometry, endothelial cell migration, and astrocytic calcium imaging.

Mechanistic Grounding: The Purinergic Receptor Topography

To optimize ADP concentration, one must first understand the causality of its receptor binding. ADP primarily targets two G protein-coupled receptors (GPCRs), each driving divergent downstream cascades[1][2]:

  • P2Y1 Receptor (Gq-coupled): Activation leads to Phospholipase C (PLC) cleavage, generating inositol 1,4,5-trisphosphate (IP3) and mobilizing intracellular calcium (Ca²⁺). This pathway is responsible for transient platelet shape change, astrocytic calcium waves, and endothelial cell migration[2][3].

  • P2Y12 Receptor (Gi-coupled): Activation inhibits adenylyl cyclase (AC), reducing cyclic AMP (cAMP) levels. This pathway is essential for the amplification and stabilization of platelet aggregation, as well as modulating PI3K/ERK signaling in glial cells[4].

G cluster_P2Y1 P2Y1 Pathway (Gq-coupled) cluster_P2Y12 P2Y12 Pathway (Gi-coupled) ADP ADP Disodium Salt P2Y1 P2Y1 Receptor ADP->P2Y1 Binds P2Y12 P2Y12 Receptor ADP->P2Y12 Binds PLC Phospholipase C (PLC) P2Y1->PLC Activates Ca2 Intracellular Ca2+ ↑ PLC->Ca2 IP3 Release Shape Shape Change / Migration Ca2->Shape Triggers AC Adenylyl Cyclase (AC) ↓ P2Y12->AC Inhibits cAMP cAMP ↓ AC->cAMP Reduces Agg Sustained Aggregation cAMP->Agg Promotes

Fig 1. Divergent purinergic signaling pathways activated by ADP in target cells.

Establishing the Optimal Concentration Gradient

The optimal concentration of ADP is highly dependent on the cellular model and the specific enzymatic microenvironment (specifically, the presence of ectonucleotidases like CD39 that rapidly degrade ADP to AMP and adenosine)[5].

Quantitative Data Summary
Cell Type / ModelTarget Receptor(s)Optimal ADP ConcentrationPrimary Phenotypic Readout
Human Platelets (PRP) P2Y1, P2Y125 µM – 20 µMMaximal irreversible aggregation (LTA)[6]
Endothelial Cells (HUVEC) P2Y110 µM – 100 µMCell migration; MAPK/ERK phosphorylation[2]
Astrocytes / Glioma (C6) P2Y1, P2Y1210 µM – 100 µMIntracellular Ca²⁺ transients; PI3K modulation[3][4]
Causality Behind Concentration Choices
  • Platelet Aggregometry (5–20 µM): At lower concentrations (<2 µM), ADP induces only primary, reversible aggregation (driven primarily by P2Y1). To achieve the secondary, irreversible wave of aggregation required for standard diagnostic Light Transmission Aggregometry (LTA), concentrations between 5 µM and 20 µM are required to fully engage P2Y12 and trigger dense granule release[6][7].

  • Endothelial & Glial Cell Culture (10–100 µM): Unlike plasma, which has relatively controlled nucleotide degradation, adherent cell cultures express high levels of cell-surface ectonucleotidases. Consequently, higher initial concentrations (up to 100 µM) are required to ensure sufficient receptor occupancy before the ligand is hydrolyzed[3][5].

Self-Validating Experimental Protocols

A robust protocol must be self-validating. To prove that an observed phenotype is genuinely mediated by ADP rather than mechanical artifact or downstream metabolites (like adenosine), researchers must incorporate specific receptor antagonists (e.g., MRS2179 for P2Y1) and enzymatic controls (e.g., Apyrase).

Workflow Prep 1. Sample Prep (PRP / Cells) Equilibrate 2. Equilibration (37°C, 3 min) Prep->Equilibrate Antagonist 3. Antagonist (e.g., MRS2179) Equilibrate->Antagonist Stimulation 4. ADP Addition (5-100 µM) Antagonist->Stimulation Readout 5. Data Readout (LTA / Ca2+) Stimulation->Readout

Fig 2. Self-validating experimental workflow for ADP concentration optimization.

Protocol A: Platelet Aggregation Assay via LTA

Objective: Quantify platelet function using a 10 µM ADP challenge.

  • Preparation of PRP: Collect whole blood in 3.2% sodium citrate. Centrifuge at 200 × g for 10 minutes at room temperature (RT) with no brake. Carefully aspirate the Platelet-Rich Plasma (PRP). Causality: Using no brake prevents shear-stress-induced premature platelet activation[7].

  • Standardization: Centrifuge the remaining blood at 1500 × g for 15 minutes to obtain Platelet-Poor Plasma (PPP). Adjust the PRP with PPP to achieve a standardized platelet count of 50–100 × 10⁴/µL[8].

  • Baseline Calibration: Place 250 µL of PRP into an aggregometer cuvette with a stir bar (1,000 rpm) at 37°C. Set baseline light transmission using PPP as the 100% aggregation reference.

  • Validation Control (Optional): Pre-incubate a parallel PRP sample with 10 µM MRS2179 (P2Y1 antagonist) or 1 µM AR-C69931MX (P2Y12 antagonist) for 3 minutes.

  • Agonist Addition: Add ADP disodium salt dihydrate to a final concentration of 10 µM.

  • Data Acquisition: Record the optical density change for 5 minutes. A normal response will show a rapid shape change (slight drop in transmission) followed by a robust, sustained increase in light transmission (>70%).

Protocol B: Intracellular Calcium Imaging in Astrocytes

Objective: Measure P2Y1-mediated Ca²⁺ transients in response to 50 µM ADP.

  • Dye Loading: Incubate cultured astrocytes with 2 µM Fluo-4 AM (a calcium-sensitive fluorescent dye) in Tyrode’s buffer for 30 minutes at 37°C. Wash three times to remove extracellular dye.

  • Baseline Recording: Transfer cells to a confocal microscope stage (37°C). Record baseline fluorescence (Ex: 488 nm, Em: 520 nm) for 60 seconds.

  • Agonist Application: Rapidly perfuse the chamber with Tyrode’s buffer containing 50 µM ADP.

  • Self-Validation via Apyrase: To confirm the signal is nucleotide-dependent, apply 0.2 U/mL Apyrase (an enzyme that rapidly hydrolyzes ADP to AMP) 3 minutes prior to a subsequent ADP stimulation. Causality: Apyrase degrades the ligand; if the calcium spike disappears, the initial response was strictly ADP-mediated[1][3].

Critical Troubleshooting & Reagent Handling

  • Reagent Stability: ADP disodium salt dihydrate is highly stable as a lyophilized powder at -20°C. However, once reconstituted in an aqueous buffer, it is susceptible to spontaneous hydrolysis. Best Practice: Prepare a 10 mM stock solution in sterile, nuclease-free water, aliquot into single-use tubes, and store at -80°C. Avoid freeze-thaw cycles.

  • Buffer Compatibility: Avoid buffers with high concentrations of heavy metal cations, which can precipitate nucleotides. Standard PBS or Tyrode's solution is optimal[8].

  • Receptor Desensitization: P2Y1 and P2Y12 receptors undergo rapid homologous desensitization upon continuous exposure to ADP[1]. If performing repeated stimulations on the same cell population, you must allow a minimum 15-minute recovery period and utilize Apyrase washes to clear residual agonist from the microenvironment.

Sources

Advanced Application Note: Inducing Platelet Aggregation with Adenosine-5'-Diphosphate (ADP) Disodium Salt Dihydrate

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Grounding

Adenosine-5'-diphosphate (ADP) disodium salt dihydrate (CAS: 16178-48-6) is a fundamental biochemical compound utilized extensively in hemostasis research, diagnostic reagent formulation, and cardiovascular drug development[1]. As a primary platelet agonist, ADP plays a critical role in evaluating platelet function, diagnosing bleeding disorders, and screening antiplatelet therapeutics[2]. This application note provides a comprehensive, self-validating protocol for utilizing ADP in Light Transmission Aggregometry (LTA), which is widely considered the "gold standard" for in vitro platelet function testing[2].

The "Why": Dual-Receptor Signaling Pathway

Unlike strong agonists (e.g., thrombin) that induce aggregation through a single robust pathway, ADP mediates platelet activation via a highly coordinated dual-receptor system involving purinergic G-protein coupled receptors (GPCRs)[3].

  • P2Y1 Receptor (Gq-coupled): Initiates the primary wave. Activation leads to intracellular calcium mobilization, causing the platelet to undergo a rapid shape change (from discoid to spherical with pseudopods) and transient, reversible aggregation[3].

  • P2Y12 Receptor (Gi-coupled): Drives the secondary wave. Activation inhibits adenylyl cyclase, decreasing cyclic AMP (cAMP) levels. This amplifies and sustains the aggregation response, leading to full, irreversible platelet clumping[3].

Causality in Experimental Design: Because full ADP-induced aggregation requires the synergistic co-activation of both P2Y1 and P2Y12, researchers can isolate specific receptor defects or validate targeted inhibitors (like Cangrelor or Clopidogrel) by observing the distinct phases of the LTA curve[3].

ADPSignaling ADP ADP Disodium Salt (Agonist) P2Y1 P2Y1 Receptor (Gq-coupled) ADP->P2Y1 Activates P2Y12 P2Y12 Receptor (Gi-coupled) ADP->P2Y12 Activates Ca Intracellular Calcium Mobilization P2Y1->Ca Gq Signaling cAMP Adenylyl Cyclase Inhibition (Decreased cAMP) P2Y12->cAMP Gi Signaling Shape Platelet Shape Change & Transient Aggregation Ca->Shape Sustain Amplified & Sustained Aggregation cAMP->Sustain FullAgg Full Irreversible Platelet Aggregation Shape->FullAgg Sustain->FullAgg

ADP-induced dual-receptor signaling pathway driving platelet shape change and full aggregation.

Reagent Specifications & Preparation

Chemical Properties
  • Compound: Adenosine-5'-diphosphate disodium salt dihydrate

  • CAS Number: 16178-48-6

  • Molecular Weight: 471.16 g/mol [4]

  • Solubility: Highly soluble in water and aqueous buffers; insoluble in organic solvents[1].

Reagent Preparation & Causality

ADP is highly susceptible to enzymatic and spontaneous hydrolysis into Adenosine Monophosphate (AMP) and Adenosine[1]. Because Adenosine actively inhibits platelet aggregation via A2A receptors, improper storage or handling will yield false-negative results[5].

  • Stock Solution (1 mM): Dissolve the lyophilized ADP powder in sterile, calcium-free Phosphate-Buffered Saline (PBS) or Tyrode's buffer (pH 7.4).

  • Aliquoting: Immediately divide the stock into 50 µL aliquots and store at -80°C. Do not subject aliquots to repeated freeze-thaw cycles.

  • Working Solution: Thaw a single aliquot on ice immediately prior to the experiment. Dilute with PBS to achieve 10X the desired final concentration (e.g., prepare a 100 µM working solution to achieve a 10 µM final concentration in the assay well).

Experimental Methodology: Light Transmission Aggregometry (LTA)

LTA measures the optical density of a platelet suspension. As platelets aggregate in response to ADP, the suspension clears, and light transmission increases[6].

Step 1: Plasma Preparation

Causality: The choice of anticoagulant and centrifugation speed fundamentally dictates the success of LTA.

  • Blood Collection: Draw whole venous blood into tubes containing 3.2% (0.109 M) Sodium Citrate[6].

    • Why Citrate? Citrate reversibly chelates calcium. Unlike EDTA (which permanently alters membrane glycoproteins) or Heparin (which can induce spontaneous aggregation), citrate prevents premature coagulation while allowing calcium-dependent aggregation to proceed once the agonist is introduced.

  • Platelet-Rich Plasma (PRP): Centrifuge the blood at 200 x g for 10 minutes at room temperature (no brake)[6]. Carefully aspirate the upper PRP layer into a plastic tube.

    • Why Plastic? Glass surfaces carry a negative charge that activates the intrinsic coagulation cascade via Factor XII, leading to premature platelet activation.

  • Platelet-Poor Plasma (PPP): Centrifuge the remaining blood at 1500–2500 x g for 15 minutes to pellet all remaining cells[6]. The clear supernatant is the PPP, which serves as the 100% light transmission baseline.

  • Resting Phase: Allow the PRP to rest at room temperature (not on ice) for 30 minutes before testing.

    • Why Rest? Centrifugation subjects platelets to mechanical shear stress, rendering them temporarily refractory. A 30-minute rest restores receptor sensitivity.

LTAWorkflow Blood Whole Blood (3.2% Sodium Citrate) Centrifuge1 Centrifuge 200 x g, 10 min Blood->Centrifuge1 Centrifuge2 Centrifuge 1500 x g, 15 min Blood->Centrifuge2 PRP Platelet-Rich Plasma (PRP) Centrifuge1->PRP Incubate Incubate PRP 37°C, Stirring (1000 rpm) PRP->Incubate PPP Platelet-Poor Plasma (PPP) Centrifuge2->PPP Measure Record Light Transmission (%) PPP->Measure Set 100% Baseline AddADP Add ADP Working Solution (Final: 1-20 µM) Incubate->AddADP AddADP->Measure

Step-by-step workflow for Light Transmission Aggregometry (LTA) using ADP as the agonist.

Step 2: Aggregometer Setup & Execution
  • Blanking: Place a cuvette containing 450 µL of PPP into the aggregometer. Set this to 100% light transmission[6].

  • Baseline: Place a cuvette containing 450 µL of PRP into the reading chamber. Add a magnetic stir bar and set the stir speed to 1000 rpm. Set this to 0% light transmission.

  • Incubation: Allow the PRP to equilibrate at 37°C for 2–3 minutes[6].

  • Induction: Add 50 µL of the ADP working solution directly into the vortex of the stirring PRP.

  • Recording: Record the aggregation trace for 5–10 minutes until the curve plateaus.

Data Interpretation & Quantitative Analysis

ADP is a unique agonist because it produces a dose-dependent, multiphasic aggregation curve. The shape of the curve provides immediate diagnostic feedback.

Table 1: Expected Aggregation Parameters by ADP Concentration

ADP Final ConcentrationPrimary Wave (Shape Change)Secondary Wave (Sustained)ReversibilityClinical / Research Utility
1.0 - 2.5 µM PresentAbsent or MinimalReversibleSensitivity testing, detecting mild platelet defects
5.0 - 10.0 µM PresentPresent (Biphasic)IrreversibleStandard diagnostic concentration for LTA
20.0 µM + PresentPresent (Monophasic fusion)IrreversibleAssessing severe antiplatelet resistance

Protocol Validation & Troubleshooting

To ensure the integrity of your LTA system, implement the following self-validating controls:

  • Positive Control Validation: Run a parallel sample using 2 µg/mL Collagen. If collagen induces full aggregation but ADP fails, suspect a specific P2Y receptor defect or ADP reagent degradation, rather than global platelet dysfunction.

  • Pathway Validation (Inhibitor Control): Pre-incubate PRP with 1 µM Cangrelor (a direct P2Y12 antagonist) for 3 minutes prior to adding ADP. The resulting curve should display only the primary wave (shape change) followed by rapid disaggregation. This confirms that the secondary wave in your standard assay is genuinely P2Y12-driven[3].

  • Hemolysis Check: Visually inspect the PRP. A pink or red tint indicates red blood cell lysis. Erythrocytes contain high concentrations of intracellular ADP and ATP; hemolysis will prematurely desensitize the platelets, resulting in a flat, non-responsive LTA curve[5].

Sources

Troubleshooting & Optimization

Preventing degradation of adenosine-5'-diphosphate disodium salt dihydrate in aqueous solutions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Adenosine-5'-diphosphate disodium salt dihydrate (ADP-Na₂·2H₂O) .

As a Senior Application Scientist, I frequently consult with researchers who experience unexplained baseline drifts, loss of enzymatic activity, or irreproducible assay results. More often than not, the culprit is the silent, spontaneous degradation of their ADP stock solutions.

ADP is a high-energy molecule. The very phosphodiester bonds that make it biologically useful also make it thermodynamically unstable in water. This guide moves beyond basic storage instructions to explain the causality behind ADP degradation, providing you with self-validating protocols to ensure absolute scientific integrity in your workflows.

Part 1: The Mechanism of ADP Degradation

To prevent degradation, we must first understand the mechanism. In aqueous solutions, ADP primarily degrades via hydrolysis , cleaving the terminal phosphate group to yield Adenosine 5'-monophosphate (AMP) and inorganic phosphate (Pi) [1].

This hydrolysis is not a spontaneous inevitability; it is a catalyzed reaction driven by three primary factors:

  • Protons and Hydroxide Ions (pH Extremes): Both highly acidic and alkaline environments catalyze the nucleophilic attack of water on the phosphorus atom [1].

  • Thermal Energy: The hydrolysis of the phosphodiester bond is highly temperature-dependent. Room temperature exposure provides sufficient activation energy to accelerate degradation [1].

  • Divalent Cations (e.g., Mg²⁺, Ca²⁺): Metal ions act as Lewis acids. They coordinate with the oxygen atoms of the phosphate groups, drawing electron density away from the phosphorus atom. This increases the electrophilicity of the phosphorus, making it highly susceptible to nucleophilic attack by water [2].

ADPDegradation ADP ADP-Na2·2H2O (Intact Nucleotide) AMP AMP (Degradation Product) ADP->AMP Hydrolysis Pi Inorganic Phosphate (Pi) ADP->Pi Hydrolysis Factors Catalytic Drivers: Extreme pH (<6.0 or >8.0) Thermal Energy (>4°C) Lewis Acids (Mg2+, Ca2+) Factors->ADP Accelerates Cleavage

Caption: Mechanism of ADP hydrolysis and its primary catalytic drivers.

Part 2: Quantitative Stability Profile

To optimize your experimental design, refer to the consolidated stability data below. This table synthesizes the expected degradation behavior of ADP under various common laboratory conditions.

StateStorage TemperatureBuffer / SolventEstimated StabilityCausality / Notes
Solid Powder -20°C (Desiccated)N/A> 12 monthsLack of water prevents hydrolysis [1].
Aqueous Stock -80°CTris-HCl (pH 7.4)> 6 monthsCryogenic temperatures halt kinetic energy [1].
Aqueous Stock 4°CTris-HCl (pH 7.4)1 - 2 weeksSlow, gradual hydrolysis occurs even on ice.
Aqueous Stock 25°CUnbuffered H₂OSignificant degradation (<48h)Lack of pH control leads to autohydrolysis [2].
Assay Mixture 37°CBuffer + Mg²⁺Rapid degradation (Hours)Mg²⁺ coordinates phosphates, accelerating cleavage [2].

Part 3: Troubleshooting Guides & FAQs

Q1: I dissolved ADP-Na₂·2H₂O directly in molecular-grade water, but my assay baseline is erratic. Why? A1: You are experiencing autohydrolysis caused by a lack of pH control. While the disodium salt of ADP is highly water-soluble, dissolving it in unbuffered water can cause unpredictable shifts in the localized pH [2]. Even minor deviations from neutrality accelerate the hydrolysis of the phosphodiester bond. Solution: Always reconstitute ADP in a weakly buffered solution (e.g., 10-50 mM Tris-HCl or HEPES, pH 7.0–7.4) rather than pure water [1].

Q2: My enzyme assay requires 10 mM MgCl₂, but my ADP substrate seems to degrade before the enzyme is even added. How do I prevent this? A2: Divalent cations like Mg²⁺ are essential cofactors for many ATPases and kinases, but they are also potent catalysts for non-enzymatic phosphodiester hydrolysis [2]. If you pre-mix ADP and Mg²⁺ in your master mix and leave it on the bench, the Mg²⁺ will coordinate with the ADP and induce spontaneous degradation. Solution: Keep your ADP stock and your Mg²⁺/buffer solutions completely separate. Only introduce the ADP to the Mg²⁺-containing buffer at the exact moment you initiate the assay.

Q3: Why does my ADP solution lose biological activity after multiple assay runs over a few weeks? A3: This is the classic result of repeated freeze-thaw cycles. When an aqueous solution freezes, ice crystals form, excluding solutes and causing massive localized spikes in concentration and pH in the remaining liquid micro-pockets. This physical stress rapidly degrades the nucleotide [1]. Solution: Implement the single-use aliquot protocol detailed in Part 4.

Part 4: Self-Validating Experimental Protocol

To guarantee trustworthiness in your assays, you must treat your ADP preparation as a self-validating system. Do not assume the powder in the vial is 100% intact after months of storage. Follow this strict methodology for preparation, storage, and validation.

Step-by-Step Methodology: Preparation and Validation of 100 mM ADP Stock
  • Buffer Preparation: Prepare a 50 mM Tris-HCl buffer, pH 7.4. Chill the buffer on ice to 4°C.

  • Weighing: Rapidly weigh the required mass of ADP-Na₂·2H₂O powder. Minimize exposure to atmospheric moisture, as the powder is highly hygroscopic [3].

  • Reconstitution: Dissolve the powder in the pre-chilled Tris-HCl buffer. Keep the tube on ice during dissolution. Vortex gently; avoid aggressive sonication which generates heat.

  • Validation (Spectrophotometry): Before freezing, validate the purity of your solution. Take a small aliquot, dilute it appropriately, and measure the absorbance at 250 nm, 260 nm, and 280 nm.

    • Acceptance Criteria: An intact, high-purity ADP solution must yield an A250/A260 ratio of 0.79 – 0.89 and an A280/A260 ratio of 0.17 – 0.27 [3]. Ratios outside this window indicate significant degradation to AMP or adenine base modifications.

  • Aliquoting: Divide the validated stock into single-use aliquots (e.g., 20 µL to 50 µL) in pre-chilled microcentrifuge tubes [1].

  • Flash Freezing: Submerge the tubes in liquid nitrogen to flash-freeze them. This prevents the formation of large ice crystals and localized pH shifts. Store immediately at -80°C.

  • Thawing for Use: When ready for an experiment, thaw a single tube rapidly on ice. Discard any unused portion; never re-freeze .

ADPWorkflow Start 1. Weigh ADP-Na2·2H2O (Minimize Moisture) Buffer 2. Dissolve in Tris-HCl (pH 7.4, strictly 4°C) Start->Buffer Validate 3. Validate Purity via UV (A250/A260 = 0.79-0.89) Buffer->Validate Aliquot 4. Aliquot into Single-Use Volumes Validate->Aliquot Freeze 5. Flash Freeze (Liq N2) Store at -80°C Aliquot->Freeze Thaw 6. Thaw on Ice (Discard unused portion) Freeze->Thaw

Caption: Optimal workflow for ADP solution preparation, storage, and self-validation.

References

  • ResearchGate Contributors. "What is the stability of Adenosine diphosphate (ADP) in water solution?" ResearchGate. URL:[Link]

  • Sorachim SA. "ADP-Na2 Product Specifications." Sorachim. URL:[Link]

Troubleshooting inconsistent platelet aggregation with adenosine-5'-diphosphate disodium salt dihydrate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Platelet Function Testing. As a Senior Application Scientist, I have designed this comprehensive guide to help you troubleshoot, optimize, and standardize your Light Transmission Aggregometry (LTA) assays using Adenosine-5'-diphosphate disodium salt dihydrate (ADP).

LTA remains the "gold standard" for assessing platelet function and diagnosing hereditary or acquired platelet disorders[1][2]. However, the assay is highly sensitive to pre-analytical variables, reagent handling, and operator technique[3]. This guide provides field-proven methodologies, mechanistic explanations, and a self-validating protocol to ensure your data is reproducible and scientifically rigorous.

I. Core Experimental Protocol: Self-Validating LTA Workflow

To achieve consistent results, your protocol must include built-in quality control checkpoints. The following methodology ensures that the platelets remain in a true resting state prior to agonist introduction.

Step-by-Step Methodology:

  • Blood Collection (Quality Checkpoint 1): Draw whole blood from fasting donors (at least 8 hours) using a 19-gauge needle to minimize shear stress[4]. Discard the first 2 mL of blood to prevent tissue factor contamination[5]. Collect into 3.2% (0.105 M) sodium citrate tubes, ensuring an exact 9:1 blood-to-anticoagulant ratio[6]. Note: Never refrigerate the sample; cold temperatures induce spontaneous platelet activation.

  • PRP Preparation: Centrifuge the citrated blood at 150–200 x g for 10–15 minutes at room temperature (20–25°C) with the centrifuge brake turned off [5][6]. Carefully aspirate the upper Platelet-Rich Plasma (PRP) layer using a plastic transfer pipette, leaving a safe margin above the buffy coat to avoid leukocyte/erythrocyte contamination[6].

  • PPP Preparation: Centrifuge the remaining blood fraction at 1500–2500 x g for 15–20 minutes to obtain Platelet-Poor Plasma (PPP)[5][6].

  • Platelet Count Normalization (Quality Checkpoint 2): Measure the PRP platelet count. If it exceeds 300 x 10⁹/L, gently dilute it with autologous PPP to achieve a standardized concentration of 200–250 x 10⁹/L[7].

  • Resting Phase (Critical): Allow the PRP to rest in a capped plastic tube at room temperature for at least 30 minutes before testing[5]. Causality: Centrifugation induces transient shear stress. This resting period allows intracellular cyclic AMP (cAMP) levels to normalize, preventing false-negative (refractory) aggregation responses.

  • Aggregometry Setup: Pre-warm the aggregometer to 37°C. Set the 100% light transmission baseline using a cuvette of PPP, and the 0% baseline using the PRP sample[5]. Ensure continuous stirring at 1000–1200 rpm[4].

  • Agonist Addition: Add the target concentration of ADP (e.g., 2.5 µM, 5.0 µM) and record the optical transmission for 5–10 minutes[4].

LTA_Workflow A Blood Collection (3.2% Sodium Citrate) B Centrifugation (150-200 x g) No Brake A->B C Extract PRP (Platelet-Rich Plasma) B->C D Centrifugation (1500-2500 x g) Extract PPP B->D Remainder E Resting Phase (30 mins at RT) C->E F Aggregometer Setup (37°C, 1000-1200 rpm) D->F Baseline (100% LT) E->F Baseline (0% LT) G Add ADP Agonist (1 - 10 µM) F->G H Optical Readout (% Light Transmission) G->H

Caption: Workflow for ADP-Induced Light Transmission Aggregometry (LTA).

II. Mechanistic Context: The ADP Signaling Pathway

Understanding why platelets aggregate in response to ADP is crucial for troubleshooting. Adenosine-5'-diphosphate initiates aggregation by binding to two distinct G-protein coupled purinergic receptors on the platelet surface: P2Y1 and P2Y12 [4].

  • P2Y1 (Gq-coupled): Requires very low ADP concentrations. It triggers intracellular calcium mobilization, leading to rapid platelet shape change and transient, reversible aggregation[4][8].

  • P2Y12 (Gi-coupled): Activates at higher ADP concentrations. It inhibits adenylate cyclase (decreasing cAMP), which is essential for sustained, irreversible aggregation and the stabilization of the GPIIb/IIIa receptor complex[4][8].

Simultaneous activation of both pathways is required for a robust secondary wave of aggregation, which is driven by the release of endogenous ADP from dense granules and the synthesis of Thromboxane A2 (TXA2)[4][6].

ADP_Signaling ADP Adenosine-5'-diphosphate (ADP) P2Y1 P2Y1 Receptor (Gq-coupled) ADP->P2Y1 P2Y12 P2Y12 Receptor (Gi-coupled) ADP->P2Y12 Ca Intracellular Ca2+ Release (Shape Change) P2Y1->Ca cAMP Inhibition of Adenylate Cyclase (↓ cAMP) P2Y12->cAMP Granules Dense Granule Secretion (Endogenous ADP/ATP) Ca->Granules TXA2 Thromboxane A2 Synthesis Ca->TXA2 GPIIbIIIa GPIIb/IIIa Receptor Activation cAMP->GPIIbIIIa Granules->GPIIbIIIa TXA2->GPIIbIIIa Agg Stable Platelet Aggregation GPIIbIIIa->Agg

Caption: Purinergic signaling pathway of ADP-induced platelet activation and aggregation.

III. Troubleshooting FAQs

Q1: How should I properly store and reconstitute Adenosine-5'-diphosphate disodium salt dihydrate to prevent degradation? A: ADP is highly susceptible to hydrolysis. The lyophilized powder must be stored desiccated at -20°C[9]. When reconstituting, use sterile, purified water (pH 5.3 - 7.2) or a physiological buffer like PBS[6]. Once reconstituted, the working solution should be kept on ice during the experiment. Avoid repeated freeze-thaw cycles by creating single-use aliquots and storing them at -80°C. Degraded ADP will fail to sufficiently activate the P2Y12 receptor, resulting in blunted aggregation curves[5].

Q2: My aggregation curves show a biphasic pattern or rapid disaggregation instead of a sustained secondary wave. Is this an error? A: Not necessarily; it is highly dependent on the final concentration of ADP used. At critical low concentrations (typically 1.0 to 2.5 µM), ADP primarily activates the P2Y1 receptor, causing an initial wave of aggregation (primary wave)[3][8]. If the stimulus is insufficient to trigger dense granule release and TXA2 synthesis, the platelets will disaggregate[3][6]. To achieve a monophasic, irreversible secondary wave, ensure your final ADP concentration is ≥5.0 µM[4][10].

Q3: The aggregation response is consistently weak (<40% max aggregation) despite using fresh healthy donor blood and high ADP concentrations (10 µM). What pre-analytical variables are at play? A: A weak response to high-dose ADP usually points to a pre-analytical failure rather than a reagent issue. Investigate the following:

  • Platelet Count: If the PRP platelet count is <150 x 10⁹/L, the optical density change will be artificially diminished due to a lack of inter-platelet interactions[2][5].

  • pH Drift: Platelets are highly sensitive to pH changes. If PRP is left uncapped, the loss of CO₂ will cause the plasma pH to rise, inhibiting aggregation. Always keep PRP tubes capped during the resting phase[6].

  • Medication Interference: Ensure the donor has not consumed P2Y12 inhibitors (e.g., Clopidogrel) or NSAIDs/Aspirin in the past 7-10 days, as these block the amplification pathways required for full ADP-induced aggregation[6][7].

Q4: I am observing spontaneous aggregation in my PRP control samples before adding any ADP. What causes this? A: Spontaneous aggregation invalidates the assay and is a hallmark of pre-activated platelets[5]. This is almost always caused by mechanical or thermal stress during sample preparation:

  • Traumatic Venipuncture: Probing for a vein releases tissue factor and activates platelets before they even enter the tube[5][7].

  • Improper Centrifugation: Using the centrifuge brake creates sheer stress that triggers premature degranulation[5].

  • Cold Activation: Storing blood or PRP at 4°C causes irreversible clustering of von Willebrand factor receptors, leading to spontaneous clumping. Always maintain samples at 15–28°C[6].

IV. Quantitative Data: Expected Aggregation Profiles

To assist in data interpretation, the table below summarizes the expected aggregation kinetics based on the final concentration of ADP used in the cuvette.

Final ADP ConcentrationExpected Aggregation PatternMechanistic CauseClinical / Experimental Utility
1.0 - 2.5 µM Biphasic or Reversible (Primary wave only)P2Y1 activation predominates; insufficient stimulus for robust dense granule release[3][8].Useful for detecting hyperreactivity (e.g., Sticky Platelet Syndrome)[2].
5.0 µM Irreversible (Monophasic, >60% max aggregation)Synergistic P2Y1/P2Y12 activation triggers TXA2 synthesis and secondary granule release[4][10].Standard diagnostic concentration for routine LTA testing[10].
10.0 - 20.0 µM Rapid, robust irreversible (>75% max aggregation)Overcomes minor receptor defects; forces maximal GPIIb/IIIa conformational change[1][10].Used to confirm severe receptor defects (e.g., P2Y12 deficiency) or monitor anti-platelet therapy[10][11].

V. References

  • Yi et al. "Platelet aggregation test and definition of CR." Bio-protocol. Available at:[Link]

  • Bio/Data Corporation. "ADP Reagent." Bio/Data Corporation. Available at: [Link]

  • NIH/PMC. "Strengths and Weaknesses of Light Transmission Aggregometry in Diagnosing Hereditary Platelet Function Disorders." PMC. Available at:[Link]

  • MLSASCP. "Platelet Aggregation." MLSASCP. Available at:[Link]

  • Practical-Haemostasis. "Platelet Function Testing: Light Transmission Aggregometry." Practical-Haemostasis.com. Available at:[Link]

  • NIH/PMC. "Probing ADP Induced Aggregation Kinetics During Platelet-Nanoparticle Interactions." PMC. Available at:[Link]

  • Althaus et al. "Standardization of Light Transmission Aggregometry for Diagnosis of Platelet Disorders." Thrombosis and Haemostasis. Available at:[Link]

  • Taylor & Francis. "Challenges in diagnosing sticky platelet syndrome using light transmission aggregometry: a scoping review." Taylor & Francis Online. Available at:[Link]

  • AHA Journals. "Adenosine Diphosphate–Induced Platelet Aggregation Is Associated With P2Y12 Gene Sequence Variations in Healthy Subjects." Circulation. Available at:[Link]

Sources

How to store adenosine-5'-diphosphate disodium salt dihydrate to prevent hydrolysis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who struggle with irreproducible assays due to the silent degradation of their nucleotide stocks. Adenosine-5'-diphosphate (ADP) disodium salt dihydrate is a critical reagent in enzymology and purinergic signaling research. However, its phosphoanhydride bond is thermodynamically unstable.

This guide is designed to provide field-proven insights into the handling of ADP. Rather than just giving you a list of rules, I will explain the chemical causality behind each storage requirement and provide a self-validating protocol to ensure the scientific integrity of your assays.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism behind ADP hydrolysis in solution, and why is it so unstable? Answer: ADP contains a high-energy phosphoanhydride bond. Hydrolysis is thermodynamically driven by two main factors:1 (AMP and inorganic phosphate) compared to the intact ADP molecule[1]. Kinetically, this degradation is accelerated by extreme pH and the presence of divalent cations.

Q2: How should I store the lyophilized powder upon receipt? Answer: The lyophilized powder must be stored desiccated at -20°C. As a , it is relatively stable in its solid form, but exposure to ambient humidity will introduce localized moisture, initiating spontaneous hydrolysis.

Q3: Can I dissolve ADP in standard molecular biology grade water for long-term storage? Answer: No. This is a common and critical error. Dissolving the disodium salt of ADP in unbuffered water can cause unpredictable pH shifts. Acidic or highly alkaline environments rapidly accelerate phosphoanhydride bond cleavage.2 to lock the environment in a stable range[2].

Q4: Why do you recommend adding EDTA to the storage buffer? Answer: Trace divalent cations (e.g., Mg²⁺, Ca²⁺) act as Lewis acids. They coordinate with the phosphate groups of ADP, making the phosphorus atom highly electrophilic and tremendously speeding up the hydrolysis of the phosphodiester bonds[2]. 3, effectively halting metal-catalyzed spontaneous hydrolysis and inhibiting any contaminating cation-dependent ectonucleotidases[3].

Part 2: Quantitative Data & Quality Control Parameters

To establish a self-validating system, you must verify the integrity of your ADP stock before running critical experiments. Use the following physicochemical parameters to validate your reagent.

ParameterSpecificationClinical / Experimental Relevance
Molecular Weight 507.2 g/mol Crucial for accurate molarity calculations.
Solubility (Water) Up to 50 mg/mLYields a clear to hazy, colorless solution.
Storage Temp (Solid) -20°CPrevents thermal degradation of the powder.
Molar Absorptivity 14.9 – 15.9 × 10³ L/mol/cmUsed to quantify exact concentration at λ=260 nm (pH 7.5).
A250/A260 Ratio 0.75 – 0.81Primary indicator of nucleotide purity and intactness.
A280/A260 Ratio 0.14 – 0.18Secondary indicator to detect protein/aromatic contamination.

(Data compiled from authoritative biochemical specifications[4])

Part 3: Step-by-Step Methodology (Self-Validating Protocol)

This protocol is designed as a self-validating workflow . By measuring the UV absorbance ratios at the end of the preparation phase, you actively confirm the structural integrity of the nucleotide before committing it to long-term storage.

Materials Required:

  • ADP disodium salt dihydrate powder

  • 50 mM Tris-HCl buffer (pH 7.4) containing 1 mM EDTA

  • UV-Vis Spectrophotometer (e.g., NanoDrop or standard cuvette reader)

  • Liquid nitrogen or dry ice/ethanol bath

Workflow Steps:

  • Equilibration: Allow the lyophilized ADP vial to reach room temperature in a desiccator before opening.

    • Causality: Opening a cold vial causes atmospheric moisture to condense on the powder, initiating immediate, localized hydrolysis.

  • Reconstitution: Dissolve the required mass of ADP directly into the Tris-EDTA buffer to achieve your desired stock concentration (e.g., 10 mM).

    • Causality: The Tris buffer prevents pH-driven hydrolysis, while the EDTA sequesters catalytic divalent cations that would otherwise act as nucleophilic catalysts[2][3].

  • Validation (The Self-Validating Step): Dilute a 2 µL aliquot of your stock in buffer and measure the absorbance at 250 nm, 260 nm, and 280 nm. Calculate the A250/A260 ratio.

    • Causality: If the4, significant degradation into AMP/adenosine or external contamination has occurred[4]. The batch must be discarded to prevent downstream assay failure.

  • Aliquoting: Divide the validated stock into single-use aliquots (e.g., 20–50 µL).

    • Causality:2[2]. The formation of ice crystals physically shears molecules and creates micro-environments of extreme pH and solute concentration.

  • Flash-Freezing: Snap-freeze the aliquots in liquid nitrogen or a dry ice/ethanol bath.

  • Storage: Transfer immediately to a -80°C freezer. Do not store in a standard -20°C frost-free freezer, as the auto-defrost cycles cause temperature fluctuations that degrade the nucleotide over time.

Part 4: Visualizing the Workflows & Biological Impact

To further clarify the handling of ADP, below are two diagrams. The first illustrates the optimal preparation workflow to prevent hydrolysis. The second maps the biological signaling pathway of ADP in platelet activation, highlighting why maintaining intact ADP is critical for drug development assays.

Workflow A Lyophilized ADP (-20°C, Desiccated) B Dissolve in Buffer (pH 7.4 + 1mM EDTA) A->B Reconstitute C UV Spec Validation (A250/A260 = 0.75-0.81) B->C QC Check D Single-Use Aliquots (Avoid Freeze-Thaw) C->D Pass E Flash Freeze & Store (-80°C) D->E Preserve

Workflow for the preparation and storage of ADP solutions to prevent hydrolysis.

Signaling ADP Intact ADP P2Y1 P2Y1 Receptor (Gq-coupled) ADP->P2Y1 Agonist Binding P2Y12 P2Y12 Receptor (Gi-coupled) ADP->P2Y12 Agonist Binding Ca Calcium Mobilization Shape Change P2Y1->Ca Activation cAMP Inhibition of cAMP Amplification P2Y12->cAMP Activation Platelet Platelet Aggregation Ca->Platelet cAMP->Platelet

ADP-mediated platelet activation pathway via P2Y1 and P2Y12 receptors.

Part 5: Troubleshooting Guide

Issue 1: Complete loss of biological activity (e.g., failure to induce platelet aggregation).

  • Root Cause Analysis: The ADP has likely hydrolyzed to AMP or adenosine. AMP is not a P2Y1/P2Y12 agonist. In fact, depending on the tissue, breakdown products like adenosine can act as competitive antagonists at certain purinergic receptors, actively inhibiting your expected results.

  • Resolution: Discard the current working solution. Thaw a fresh, single-use aliquot. Ensure your downstream assay buffer does not contain excessive divalent cations that might rapidly degrade the ADP before it reaches the target cells.

Issue 2: Inconsistent spectrophotometric readings (A250/A260 ratio is > 0.85).

  • Root Cause Analysis: An elevated A250/A260 ratio indicates degradation of the nucleotide or aromatic contamination[4]. This almost universally occurs if the stock was subjected to multiple freeze-thaw cycles or stored at 4°C as a liquid.

  • Resolution: Implement the self-validating protocol (Part 3). Always measure the UV absorbance of your stock immediately after reconstitution. If the ratio is off at day zero, the lyophilized powder was compromised (likely due to moisture exposure during storage or transit).

References

  • RPI Corp - 4

  • Sigma-Aldrich -

  • ResearchGate -2

  • Chemistry LibreTexts -1

  • Taylor & Francis -3

Sources

Troubleshooting low enzymatic activity with adenosine-5'-diphosphate disodium salt dihydrate substrates

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for Nucleotide Substrate Troubleshooting. As a Senior Application Scientist, I frequently encounter researchers struggling with low enzymatic activity, high assay background, or inconsistent kinetics when using adenosine-5'-diphosphate (ADP) as a substrate.

While ADP is a fundamental biomolecule, its commercial formulation—specifically the disodium salt dihydrate (ADP-Na₂·2H₂O)—introduces complex physicochemical variables that can silently sabotage your assays. This guide bypasses generic advice to address the root causality of ADP-related assay failures. We will deconstruct the thermodynamic requirements of the Mg-ADP complex, correct critical stoichiometric miscalculations, and provide self-validating protocols to ensure absolute substrate integrity.

Diagnostic Workflow

RootCause A Low Activity with ADP-Na2·2H2O B Verify True Molarity (A259 Absorbance) A->B C Assess Mg2+ Stoichiometry A->C D Check Purity (AMP/ATP Contamination) A->D E Correct for Dihydrate Mass (MW = 507.18 g/mol) B->E Sub-optimal Concentration F Titrate MgCl2 to ≥1:1 Ratio C->F Free ADP > Mg-ADP G Use Fresh Aliquots / Add Ap5A D->G High Background

Diagnostic workflow for isolating the root cause of low ADP-dependent enzymatic activity.

Section 1: The Mass-Molarity Discrepancy

Q: I weighed my ADP accurately according to my protocol, but my Vmax​ is consistently 15-20% lower than literature values. Why? A: You are likely calculating molarity based on the free acid molecular weight rather than the specific salt and hydration state of your powder. The free acid of ADP has a molecular weight (MW) of 427.20 g/mol . However, the disodium salt dihydrate form (C₁₀H₁₃N₅Na₂O₁₀P₂·2H₂O) has an MW of 507.18 g/mol .

If you weigh 10 mg of powder assuming the free acid MW, you believe you have 23.4 µmol of substrate. In reality, you only have 19.7 µmol. This ~16% deficit in actual substrate concentration will artificially depress your kinetic curves, especially if your enzyme has a high Km​ for ADP. Furthermore, the disodium salt is highly hygroscopic; if the bottle was left open, it has likely absorbed additional atmospheric moisture, further reducing the active moles per gram of powder[1].

Table 1: Physicochemical & Stoichiometric Properties of ADP Variants

FormFormulaMW ( g/mol )HygroscopicityImpact on Assay Preparation
Free Acid C₁₀H₁₅N₅O₁₀P₂427.20LowRequires heavy base titration to dissolve; poor solubility.
Disodium Salt (Anhydrous) C₁₀H₁₃N₅Na₂O₁₀P₂471.16HighRapidly absorbs moisture; mass fluctuates on the balance.
Disodium Salt Dihydrate C₁₀H₁₃N₅Na₂O₁₀P₂·2H₂O507.18ModerateMost stable weighable form, but requires strict MW correction.

Section 2: Metal Ion Starvation and the True Substrate

Q: My ADP concentration is correct, but my kinase is completely inactive. Could the high concentration of substrate be inhibiting the reaction? A: Yes, through competitive metal chelation. Enzymes such as kinases, ligases, and ATP synthases do not utilize "free ADP" as a substrate; the true catalytic substrate is the Mg·ADP complex [2].

ADP is a potent chelator of divalent cations. If your assay buffer contains 2 mM MgCl₂ and you add 5 mM ADP, the ADP will sequester 100% of the available Mg²⁺. This leaves a pool of free, uncomplexed ADP which acts as a competitive inhibitor against the Mg·ADP complex. More critically, many phosphoryl-transfer enzymes require a second free Mg²⁺ ion situated in the catalytic loop to stabilize the transition state during catalysis[3][4]. By over-saturating the system with ADP, you starve the enzyme of its essential catalytic metal.

MgADP_Pathway ADP Free ADP (Inhibitory) MgADP Mg·ADP Complex (True Substrate) ADP->MgADP + Mg2+ Mg Free Mg2+ Mg->MgADP Holo Active Ternary Complex (Catalysis) Mg->Holo 2nd Catalytic Ion MgADP->Holo Enzyme Apo-Enzyme Enzyme->Holo

Mechanistic pathway of Mg-ADP complex formation required for catalytic activation of enzymes.

Section 3: Hidden Contaminants and High Background

Q: My no-enzyme control in an ADP-Glo™ assay has a massive luminescence signal. Is my ADP degrading? A: Yes, but the mechanism is likely enzymatic rather than simple hydrolysis. While ADP slowly hydrolyzes to AMP and inorganic phosphate in water[1], the more insidious issue is disproportionation catalyzed by trace contaminants.

If your ADP is sourced from bacterial fermentation, it may contain trace amounts of extremely thermotolerant Escherichia coli Adenylate Kinase (AK)[5]. AK catalyzes the reaction: 2 ADP ⇌ ATP + AMP . Because luminescent detection assays (like ADP-Glo™) rely on converting ADP to ATP to drive a luciferase reaction, any pre-existing ATP in your substrate stock will create massive false-positive background signals[6]. Simultaneously, the generated AMP acts as a competitive inhibitor at the enzyme's active site.

Table 2: Common ADP Degradation Products & Assay Interferences

ContaminantPrimary SourceMechanism of InterferenceDiagnostic Indicator
AMP Hydrolysis / AK activityCompetitive inhibitor at the nucleotide binding pocket.Lower Vmax​ without an increase in background signal.
ATP Adenylate Kinase (AK) disproportionationActs as an unintended phosphoryl donor or false positive.High luminescence in no-enzyme controls[6].
Free Na⁺ Dissociation of the disodium saltHigh ionic strength disrupts electrostatic enzyme interactions.Activity drops only at very high ADP concentrations (>10 mM).

Self-Validating Experimental Protocols

To guarantee reproducibility, you must implement self-validating systems. Relying solely on a balance to prepare nucleotide solutions is operating blindly. Use the following protocols to ensure absolute substrate integrity.

Protocol 1: Preparation and Spectrophotometric Validation of 10 mM Mg·ADP Stock

This protocol ensures your substrate is accurately concentrated, pH-balanced, and stoichiometrically paired with Magnesium.

Step 1: Weighing and Dissolution

  • Weigh exactly 50.72 mg of ADP-Na₂·2H₂O (MW: 507.18 g/mol ) into a sterile conical tube.

  • Add 8 mL of ice-cold 100 mM Tris-HCl (pH 7.5). Causality: Dissolving the salt in unbuffered water drops the pH to ~3.5, accelerating acid-catalyzed hydrolysis. A strong buffer protects the ADP[1].

Step 2: Spectrophotometric Validation (The Self-Validating Step)

  • Dilute 10 µL of your solution into 990 µL of diH₂O (1:100 dilution).

  • Measure the absorbance at 259 nm using a UV spectrophotometer.

  • Calculate the true molarity using the extinction coefficient ( ϵ259​=15,400 M−1cm−1 ). Target A259​ for a perfect 10 mM stock diluted 1:100 is 1.54.

  • Adjust the total volume of your stock with Tris-HCl buffer to achieve exactly 10.0 mM based on your UV calculation.

Step 3: Stoichiometric Balancing and Storage

  • Add exactly 100 µL of 1.0 M MgCl₂ to your 10 mL validated ADP solution. This creates a 1:1 Mg·ADP complex, ensuring the substrate will not strip catalytic Mg²⁺ from your assay buffer.

  • Aliquot into 100 µL volumes and snap-freeze in liquid nitrogen. Store at -80°C to halt any trace Adenylate Kinase activity[1].

Protocol 2: Mg²⁺ Titration Matrix Assay

If you are working with a novel enzyme, you must empirically determine its specific Mg²⁺ requirement[2].

  • Setup: Prepare a 96-well plate with a constant concentration of your validated ADP stock (e.g., 1 mM) across all wells.

  • Titration: Add MgCl₂ in a gradient from 0.1 mM to 5.0 mM across the columns.

  • Initiation: Add your target enzyme and monitor the reaction velocity (e.g., via a coupled NADH assay).

  • Analysis: Plot Velocity vs. the [Mg2+]/[ADP] ratio. Interpretation: Activity peaking at a 1:1 ratio indicates the enzyme only requires the Mg·ADP complex. Activity peaking at a 2:1 ratio confirms the requirement of a second free Mg²⁺ ion in the catalytic pocket[3].

References

  • On the Origins of Enzymes: Phosphate-Binding Polypeptides Mediate Phosphoryl Transfer to Synthesize Adenosine Triphosph
  • Importance of Mg²⁺ for the kinase catalytic activity. Two Mg²⁺... | Download Scientific Diagram - ResearchGate.
  • Technical Support Center: Stability and Handling of 5'-ADP in Aqueous Solutions for Experimental Use - Benchchem. benchchem.com.
  • Chemistry of Enzymatic ATP Synthesis: An Insight through the Isotope Window | Chemical Reviews - ACS Public
  • ADPase activity of recombinantly expressed thermotolerant ATPases may be caused by copurification of adenylate kinase of Escherichia coli - PMC. nih.gov.
  • Using the Kinase Enzyme Systems with the ADP-Glo™ Assay Technical Manual, TM553 - Promega Corpor

Sources

Validation & Comparative

Adenosine-5'-diphosphate disodium salt dihydrate vs ADP potassium salt in biological assays

Author: BenchChem Technical Support Team. Date: April 2026

The selection of a nucleotide salt in biological assays is rarely a trivial matter of solubility. For Adenosine-5'-diphosphate (ADP), the choice between ADP disodium salt dihydrate and ADP potassium salt fundamentally alters the ionic microenvironment of your assay. Because the sodium/potassium ( Na+/K+ ) gradient is the primary electrochemical driver across mammalian cell membranes, introducing the wrong counterion can inadvertently depolarize cells, competitively inhibit intracellular enzymes, or uncouple mitochondrial respiration.

As a Senior Application Scientist, I have structured this guide to objectively compare these two ADP salts, detailing the mechanistic causality behind their selection, and providing self-validating experimental protocols for their primary applications.

Mechanistic Causality: Why the Counterion Matters

The physiological context of your target dictates the salt you must use:

  • Sodium ( Na+ ) as an Extracellular Mimic: In mammalian plasma, Na+ is the dominant extracellular cation (~140 mM). Assays that target extracellular receptors on intact cells—such as platelet aggregometry—require ADP disodium salt to maintain osmotic and charge homeostasis. Introducing high concentrations of potassium into a plasma assay can depolarize the resting membrane potential, leading to artifactual cell activation or death.

  • Potassium ( K+ ) as an Intracellular Mimic: Inside the cell, K+ is the dominant cation (~140 mM). Intracellular enzymes, particularly kinases and dehydrogenases, have evolved to utilize K+ as a structural or catalytic cofactor. For example, Pyruvate Kinase has an absolute requirement for monovalent potassium ions to induce the conformational change necessary for phosphate transfer[1]. Using a sodium salt here introduces competitive inhibition at the K+ binding site.

Physical and Chemical Comparison

To ensure reproducibility, researchers must account for the hydration state and purity of the salt. Below is a quantitative comparison of the two reagents.

PropertyADP Disodium Salt DihydrateADP Potassium Salt
Chemical Formula C10​H13​N5​Na2​O10​P2​⋅2H2​O C10​H14​N5​O10​P2​K⋅2H2​O (Typical)
Molecular Weight 507.20 g/mol 501.30 g/mol [2]
Solubility (Water) 50 mg/mL (Highly soluble) 50 mg/mL (Highly soluble)
Physiological Mimicry Extracellular fluid / Blood plasmaIntracellular fluid / Cytosol
Primary Applications Platelet aggregation (LTA), Flow cytometry, Extracellular receptor screening.Kinase assays (PK, CK), Glutamate dehydrogenase activation, Mitochondrial stress tests[2].
Assay Interferences Competitively inhibits K+ -dependent cytosolic enzymes.Triggers artifactual depolarization in intact whole-cell or plasma assays.

Application Deep-Dive I: Platelet Aggregation Assays

The Mechanism: Exogenous ADP is the gold-standard agonist for diagnosing platelet function disorders via Light Transmission Aggregometry (LTA). ADP binds to two specific purinergic receptors on the platelet surface: the Gq​ -coupled P2Y1 receptor (driving calcium mobilization and primary shape change) and the Gi​ -coupled P2Y12 receptor (inhibiting adenylyl cyclase to sustain aggregation)[3].

Because this assay is performed in citrated blood plasma, ADP disodium salt is strictly required to prevent potassium-induced membrane depolarization.

PlateletSignaling ADP Exogenous ADP (Disodium Salt) P2Y1 P2Y1 Receptor (Gq-coupled) ADP->P2Y1 P2Y12 P2Y12 Receptor (Gi-coupled) ADP->P2Y12 Ca Calcium Mobilization & Shape Change P2Y1->Ca cAMP Decreased cAMP (Adenylyl Cyclase Inhibition) P2Y12->cAMP Agg Platelet Aggregation (GPIIb/IIIa Activation) Ca->Agg cAMP->Agg

ADP-induced platelet aggregation signaling via P2Y1 and P2Y12 receptors.

Self-Validating Protocol: Light Transmission Aggregometry (LTA)
  • Sample Preparation: Collect whole blood in 3.2% sodium citrate (9:1 ratio). Centrifuge at 150–200 × g for 10–15 minutes at room temperature to isolate Platelet-Rich Plasma (PRP). Centrifuge the remaining blood at 1500–2000 × g for 15–20 minutes to obtain Platelet-Poor Plasma (PPP)[4].

  • Baseline Calibration: Place PPP in the aggregometer to set the 100% light transmission baseline. Place PRP to set the 0% baseline[3].

  • Agonist Addition: Pre-warm PRP to 37°C for 2 minutes. Add ADP disodium salt dihydrate to a final concentration of 2 µM to 10 µM[3].

  • Validation Checkpoint: Monitor the aggregation curve. A primary wave followed by disaggregation indicates a sub-maximal stimulus. A sustained, irreversible secondary wave confirms successful dense granule release and full activation[3].

Application Deep-Dive II: Intracellular Kinase Assays

The Mechanism: Assays measuring ATP/ADP turnover, such as the Pyruvate Kinase (PK) coupled assay, rely on ADP as a direct substrate. Pyruvate kinase catalyzes the transfer of a phosphate group from phosphoenolpyruvate (PEP) to ADP, yielding pyruvate and ATP[1]. This enzyme requires both Mg2+ and K+ for optimal catalytic activity. Therefore, ADP potassium salt is the superior choice[2].

Self-Validating Protocol: Pyruvate Kinase Coupled Assay

This assay couples PK activity to Lactate Dehydrogenase (LDH), measuring the oxidation of NADH to NAD+ at 340 nm[1].

  • Buffer Setup: Prepare a 50 mM HEPES buffer (pH 7.6) supplemented with 100 mM KCl and 10 mM MgCl2​ . Causality note: The 100 mM KCl satisfies the monovalent cation requirement of PK, preventing the need for the ADP salt to carry the entire ionic load.

  • Master Mix: Combine 2 mM PEP, 0.2 mM NADH, and 5 U/mL LDH in the buffer[1].

  • Substrate Addition: Add ADP potassium salt to a final concentration of 1.5 mM[5].

  • Validation Checkpoint (Negative Control): Read the absorbance at 340 nm for 2 minutes before adding your PK sample. A drop in absorbance here indicates background ATPase or non-specific dehydrogenase contamination.

  • Initiation: Add the Pyruvate Kinase sample and monitor the linear decrease in absorbance at 340 nm for 5 minutes. Calculate activity using the molar extinction coefficient of NADH ( ϵ=6.22×103M−1cm−1 ).

Decision Matrix Workflow

To standardize assay development in your laboratory, utilize the following logical workflow to select the correct ADP salt based on the spatial target of your assay.

ADPChoice Start What is the biological assay target? Extracellular Extracellular / Plasma (e.g., Platelets, Blood) Start->Extracellular Intracellular Intracellular / Enzymatic (e.g., Kinases, Mitochondria) Start->Intracellular Na_Pref Select: ADP Disodium Salt Dihydrate Extracellular->Na_Pref Mimics plasma Na+ Na_Tol Does the enzyme require Potassium? Intracellular->Na_Tol Na_Tol->Na_Pref No / Na+ is tolerated K_Pref Select: ADP Potassium Salt Na_Tol->K_Pref Yes (e.g., Pyruvate Kinase)

Decision tree for selecting the appropriate ADP salt based on assay microenvironment.

References

  • 3 Enzyme Assays - Wiley-Blackwell | blackwellpublishing.com | 1

  • ADP - Diagnostica, a.s. | diagnostica.cz | 3

  • Application Notes and Protocols for 5'-ADP Induced Platelet Aggregation Assay - Benchchem | benchchem.com | 4

  • Adenosine 5'-diphosphate (potassium salt hydrate) - Cayman Chemical | caymanchem.com | 5

  • Adenosine 5′-diphosphate sodium salt - Sigma-Aldrich | sigmaaldrich.com |Link

  • ADP, potassium salt - CustomBiotech from Roche | roche.com | 2

Sources

Comparative Guide: Adenosine-5'-Diphosphate Disodium Salt Dihydrate vs. ATP in Kinase Inhibition Studies

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter assay artifacts stemming from a fundamental misunderstanding of nucleotide dynamics within the kinase catalytic cleft. In high-throughput screening (HTS) and hit-to-lead optimization, researchers focus heavily on Adenosine-5'-triphosphate (ATP) as the primary phosphate donor. However, the catalytic product—Adenosine-5'-diphosphate (ADP)—is equally critical.

Specifically, utilizing high-purity Adenosine-5'-diphosphate disodium salt dihydrate is non-negotiable for generating accurate standard curves and mapping product inhibition mechanisms[1][2]. This guide deconstructs the mechanistic causality between ATP and ADP, providing self-validating protocols and comparative data to optimize your kinase inhibition workflows.

Mechanistic Causality: The Nucleotide Tug-of-War

Kinases catalyze the transfer of the γ -phosphate from ATP to a substrate, yielding ADP. A common misconception is that the loss of this γ -phosphate significantly reduces the nucleotide's affinity for the hinge region. Chemoproteomic profiling of the cellular kinome reveals that most kinases exhibit remarkably similar dissociation constants ( Kd​ ) for both ATP and ADP[3].

Because ADP binds tightly to the orthosteric site, it acts as a potent competitive product inhibitor[4][5]. If a kinase assay exceeds 10% ATP conversion, the accumulated ADP will begin outcompeting both the remaining ATP and your test inhibitor. This shifts the apparent IC50​ of ATP-competitive (Type I) inhibitors, leading to false negatives in HTS campaigns. To control for this, precise molar concentrations of ADP must be used to map the assay's linear range and validate inhibitor modality.

Quantitative Comparison: ATP vs. ADP Disodium Salt Dihydrate

Why use the disodium salt dihydrate form of ADP? Free acid nucleotides are highly hygroscopic and prone to rapid degradation. The disodium salt dihydrate (CAS 16178-48-6) provides a defined hydration state and exceptional aqueous solubility, allowing for exact molecular weight calculations (507.19 g/mol ) necessary for precise molar standard curves[1][2].

ParameterAdenosine-5'-triphosphate (ATP)ADP Disodium Salt Dihydrate
Assay Role Phosphate donor (Reaction Initiator)Reference Standard & Inhibition Control
Kinase Affinity High ( Km​ typically 10–100 µM)High ( Ki​ closely mirrors ATP Kd​ )[3]
Chemical Stability Labile (Prone to spontaneous hydrolysis)Highly stable in dihydrate salt form[2]
Inhibitory Impact N/A (Substrate)Potent competitive product inhibitor[5]

Workflow 1: Kinase Activity Quantification via ADP Accumulation

Modern homogeneous assays (e.g., ADP-Glo™ or CD39L2 phosphatase-coupled assays) measure kinase activity by quantifying ADP accumulation rather than ATP depletion[6]. To translate raw luminescence or fluorescence into molar product formation, a rigorous standard curve using ADP disodium salt dihydrate is required.

KinaseAssay ATP ATP (Substrate) Kinase Active Kinase + Target Peptide ATP->Kinase ADP ADP (Product) Kinase->ADP Phosphoryl Transfer Detection Coupled Enzyme (e.g., CD39L2 / Luciferase) ADP->Detection Signal Luminescence / Fluorescence Detection->Signal Signal Generation

Fig 1: Workflow of ADP-coupled kinase detection assays.

Step-by-Step Protocol: Self-Validating Standard Curve

Causality Check: We must maintain a constant total adenine nucleotide concentration (ATP + ADP) across the curve to account for any background ATP interference with the detection reagents[6].

  • Stock Preparation: Reconstitute Adenosine-5'-diphosphate disodium salt dihydrate in assay buffer (pH 7.4, supplemented with 10 mM MgCl2​ ) to a precise 1 mM stock.

  • Matrix Mimicry: Prepare a 1 mM ATP stock in the identical buffer.

  • Serial Dilution: Create a 12-point standard curve ranging from 0% to 100% ADP conversion. For a 100 µM total nucleotide assay:

    • Point 1 (100% Conversion): 100 µM ADP / 0 µM ATP

    • Point 6 (50% Conversion): 50 µM ADP / 50 µM ATP

    • Point 12 (0% Conversion): 0 µM ADP / 100 µM ATP

  • Detection: Add the coupled detection reagent (e.g., nucleotidase/luciferase) and incubate per manufacturer guidelines.

  • Validation: Plot luminescence against ADP concentration. A strictly linear response ( R2>0.99 ) validates that the detection system is unaffected by high ATP background concentrations[6].

Workflow 2: Profiling Inhibitor Modality via Product Inhibition

To definitively classify a novel compound as an ATP-competitive (Type I) or allosteric (Type III/IV) inhibitor, we leverage MgADP as a physiological control[5]. By titrating both ATP and ADP against the inhibitor, we can observe distinct kinetic shifts.

InhibitionLogic Start Inhibitor + Kinase TitrateATP Titrate ATP (Fixed ADP) Start->TitrateATP TitrateADP Titrate ADP (Fixed ATP) Start->TitrateADP CompATP IC50 Shifts Right (ATP Competitive) TitrateATP->CompATP NonCompATP IC50 Unchanged (Non-Competitive) TitrateATP->NonCompATP CompADP Synergistic Inhibition (Binds Active State) TitrateADP->CompADP NonCompADP Independent Inhibition (Allosteric Site) TitrateADP->NonCompADP

Fig 2: Logic tree for determining kinase inhibitor modality using ATP and ADP titrations.

Step-by-Step Protocol: Modality Mapping

Causality Check: If an inhibitor binds exclusively to the ATP pocket, increasing ATP will rescue kinase activity (shifting IC50​ higher). Conversely, adding ADP will compound the inhibition, as both the drug and ADP compete for the same orthosteric site[4][5].

  • Enzyme Pre-incubation: Incubate the target kinase with a dose-response titration of the test inhibitor for 30 minutes to allow equilibrium binding.

  • Substrate Addition (ATP vs ADP logic):

    • Condition A (Low ATP): Initiate reaction with ATP at Km​ (e.g., 10 µM).

    • Condition B (High ATP): Initiate reaction with ATP at physiological levels (1 mM).

    • Condition C (Product Challenge): Initiate reaction with ATP at Km​ (10 µM) + MgADP at 50 µM.

  • Kinetic Measurement: Measure the initial velocity ( V0​ ) within the linear phase of the reaction (<10% total substrate turnover).

  • Data Analysis: Calculate the IC50​ for each condition.

Expected Data Outcomes for Inhibitor Modality
Inhibitor ClassificationCondition A: Low ATPCondition B: High ATPCondition C: ADP Challenge
Type I (ATP-Competitive) Baseline IC50​ (Potent)Right-shift (Reduced Potency)Right-shift (ADP outcompetes drug)
Type III (Allosteric) Baseline IC50​ Unchanged IC50​ Unchanged IC50​
Non-Competitive Artifact Baseline IC50​ Unchanged IC50​ Left-shift (Assay interference)

References

  • Journal of Proteome Research (ACS). Affinity Profiling of the Cellular Kinome for the Nucleotide Cofactors ATP, ADP, and GTP. Retrieved from:[Link]

  • PLOS One. Phosphatase-Coupled Universal Kinase Assay and Kinetics for First-Order-Rate Coupling Reaction. Retrieved from:[Link]

  • Journal of Bacteriology (ASM). ATP Binding as a Key Target for Control of the Chemotaxis Kinase. Retrieved from:[Link]

Sources

Analytical Superiority: Validation of Adenosine-5'-Diphosphate Disodium Salt Dihydrate Purity via IP-RP-HPLC

Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals and analytical scientists, we frequently rely on Adenosine-5'-diphosphate disodium salt dihydrate (ADP-Na2·2H2O) as a critical biochemical reagent. In pharmacological contexts, ADP is the primary agonist for purinergic G protein-coupled receptors (P2Y1 and P2Y12), making it indispensable for platelet activation and aggregation assays[1].

However, ADP is inherently unstable. It is highly susceptible to spontaneous hydrolysis (yielding AMP) and often contains residual unreacted precursors from its synthesis (such as ATP). This guide provides an in-depth comparative analysis of an Ultra-Pure Test Grade ADP against Standard Reagent Grade alternatives, detailing the causality behind our analytical choices and providing a self-validating High-Performance Liquid Chromatography (HPLC) protocol to ensure absolute data integrity.

The Mechanistic Imperative: Why ADP Purity Dictates Assay Success

The biological necessity for ultra-high purity ADP is rooted in receptor pharmacology. While ADP acts as a potent agonist at the P2Y1 and P2Y12 receptors to drive platelet aggregation, ATP acts as a competitive antagonist at these exact same receptor sites.

If your ADP standard contains even 1.5% to 3.0% ATP impurity—a common threshold in standard reagent grades—the contaminating ATP will competitively block the P2Y receptors. This dampens the aggregation signal, shifts your dose-response curves, and leads to false-negative pharmacological readouts.

Pathway ADP Ultra-Pure ADP (Agonist) Receptor P2Y1 / P2Y12 Receptors ADP->Receptor Activation ATP ATP Impurity (Antagonist) ATP->Receptor Competitive Blockade Success Robust Platelet Aggregation Receptor->Success High Purity Fail Assay Inhibition / Signal Dampening Receptor->Fail High Impurity

Impact of ATP impurity on ADP-driven P2Y1/P2Y12 platelet aggregation assays.

Analytical Strategy: The Causality of Ion-Pairing RP-HPLC

To validate purity, we must accurately separate AMP, ADP, and ATP. Standard Reversed-Phase (RP) HPLC relies on hydrophobic interactions. Because nucleotides are highly polar and carry negative charges from their phosphate groups at physiological and acidic pH, they fail to interact with standard C18 stationary phases and elute immediately in the void volume.

The Solution: Ion-Pairing Reversed-Phase HPLC (IP-RP-HPLC)[2]. By introducing an ion-pairing agent like Tetrabutylammonium hydrogen sulfate (TBAHS) into the mobile phase, we fundamentally alter the column dynamics.

The Causality of Elution: The hydrophobic butyl tails of the TBA⁺ ions anchor into the C18 stationary phase, while their positively charged ammonium heads extend outward, transforming the column into a dynamic anion exchanger[2]. The negatively charged phosphate groups of the nucleotides bind to these TBA⁺ heads. Because ATP has three phosphate groups, it binds with the highest affinity. ADP (two phosphates) binds with moderate affinity, and AMP (one phosphate) has the weakest interaction. Therefore, the elution order is strictly dictated by phosphate count: AMP → ADP → ATP [2]. This mechanistic predictability is the foundation of our assay's trustworthiness.

Self-Validating Experimental Protocol

A protocol is only trustworthy if it actively proves its own validity during every run. The following IP-RP-HPLC methodology incorporates a System Suitability Test (SST) and sample bracketing to create a closed, self-validating loop[3].

Mobile Phase Preparation
  • Buffer A: 0.1 M Potassium phosphate buffer (pH 6.0) containing 5 mM TBAHS.

  • Buffer B: Methanol (HPLC Grade).

  • Causality: Maintaining a pH of 6.0 ensures complete ionization of the nucleotide phosphate groups, maximizing their electrostatic interaction with the TBA⁺ ion-pairing agent[4].

The Self-Validation Core: System Suitability Testing (SST)

Before any unknown sample is analyzed, the system must prove its resolving power.

  • Action: Inject a mixed standard containing 10 µg/mL each of AMP, ADP, and ATP.

  • Acceptance Criteria: The chromatographic resolution ( Rs​ ) between the ADP and ATP peaks must be ≥2.0 .

  • Causality: If the column cannot baseline-resolve ADP from ATP in a pristine standard, it cannot accurately quantify trace ATP impurities in the bulk ADP sample. Failing this metric automatically invalidates the run, preventing false-positive purity reporting.

Sample Preparation & Bracketing Workflow
  • Action: Dissolve the ADP-Na2·2H2O sample in Mobile Phase A to a concentration of 1 mg/mL. Keep the vial on ice prior to injection to prevent spontaneous thermal hydrolysis[5].

  • Run Sequence: Blank SST Sample (Triplicate) SST.

  • Causality: Running a blank confirms the absence of ghost peaks. Bracketing the triplicate samples with a final SST injection proves that column performance and retention times did not drift during the sequence[3].

Chromatographic Conditions
  • Column: C18 (250 x 4.6 mm, 5 µm).

  • Flow Rate: 1.0 mL/min (Isocratic: 85% Buffer A / 15% Buffer B).

  • Detection: UV Absorption at 254 nm.

HPLC_Workflow A 1. Mobile Phase Prep (Buffer + TBAHS) B 2. System Suitability (AMP/ADP/ATP Mix) A->B C 3. IP-RP-HPLC Separation B->C D 4. UV Detection (254 nm) C->D E 5. Peak Integration & Purity Calculation D->E

Workflow for self-validating IP-RP-HPLC nucleotide purity analysis.

Comparative Performance Data

Using the self-validating IP-RP-HPLC protocol outlined above, we compared a specialized Ultra-Pure Test Grade ADP-Na2·2H2O against a standard, commercially available Reagent Grade ADP. The quantitative differences in their impurity profiles directly dictate their suitability for sensitive biological assays.

Analytical ParameterUltra-Pure Test GradeStandard Reagent GradeAnalytical Implication
Overall ADP Purity (HPLC) 99.5% 95.0%High overall purity ensures predictable, reproducible dose-response curves.
ATP Impurity 0.1%1.5% - 3.0%ATP acts as a P2Y antagonist; >1% contamination causes measurable assay inhibition.
AMP Impurity 0.3%1.0% - 2.0%Elevated AMP indicates spontaneous hydrolysis and poor storage stability.
Water Content (Karl Fischer) 10.0% 15.0%Tighter moisture control prevents accelerated hydrolytic degradation over time.
A250/A260 Ratio (UV) 0.78 - 0.820.76 - 0.84Confirms structural identity and the strict absence of non-adenine UV absorbers[6].
Conclusion

The validation of Adenosine-5'-diphosphate disodium salt dihydrate is not merely a box-checking exercise; it is a fundamental requirement for experimental integrity. Because nucleotide impurities mechanically interfere with receptor pharmacology, utilizing an Ultra-Pure grade ( 99.5% purity) validated via a rigorously controlled, self-validating IP-RP-HPLC method is the only way to ensure that your platelet aggregation and energy metabolism data remain uncompromised.

References

  • How to Separate Nucleotides Using Ion-paired Reverse Phase HPLC - Bitesize Bio -2

  • A very fast ion-pair reversed-phase HPLC method for the separation of the most significant nucleotides and their degradation products in human red blood cells - PubMed (NIH) - 4

  • Isocratic HPLC analysis for the simultaneous determination of dNTPs, rNTPs and ADP in biological samples - Nucleic Acids Research (Oxford Academic) - 3

  • An ion-pair reversed-phase HPLC method for determination of fresh tissue adenine nucleotides avoiding freeze-thaw degradation of ATP - PubMed (NIH) -5

  • Adenosine-5'-Diphosphate (ADP) Disodium Salt - Biofargo -1

  • China Adenosine-5-diphosphate Disodium Salt丨CAS 16178-48-6 Manufacturers - LEAPCHEM - 6

Sources

Mass Spectrometry Validation of Adenosine-5'-Diphosphate Disodium Salt Dihydrate: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Adenosine-5'-diphosphate (ADP) is a fundamental nucleotide that regulates cellular bioenergetics, purinergic signaling, and platelet activation. For researchers and drug development professionals, the choice of the biochemical reagent form—specifically Adenosine-5'-diphosphate disodium salt dihydrate (ADP-Na₂·2H₂O) versus the free acid—is critical for assay reproducibility. This guide provides an objective, data-driven comparison of ADP forms, detailing the causality behind analytical challenges in mass spectrometry (MS) and providing a self-validating LC-MS/MS protocol for rigorous quantification.

Compound Profiling: Disodium Salt Dihydrate vs. Free Acid

The physical state of the nucleotide directly dictates its performance in quantitative assays. The free acid form of ADP is notoriously hygroscopic and thermodynamically unstable, prone to spontaneous hydrolysis into adenosine-5'-monophosphate (AMP) and inorganic phosphate.

Causality in Reagent Selection: The disodium salt dihydrate form (C₁₀H₁₃N₅Na₂O₁₀P₂·2H₂O) is the industry gold standard because the incorporation of sodium ions and water molecules creates a highly stable, non-hygroscopic crystalline lattice [1][1]. This structural stability prevents degradation during storage and ensures precise stoichiometric weighing—an absolute prerequisite for generating accurate mass spectrometry calibration curves.

Table 1: Comparative Physicochemical and Analytical Properties
PropertyADP Free AcidADP Disodium Salt DihydrateATP Disodium Salt
Chemical Formula C₁₀H₁₅N₅O₁₀P₂C₁₀H₁₃N₅Na₂O₁₀P₂·2H₂OC₁₀H₁₄N₅Na₂O₁₃P₃
Exact Mass (Active Moiety) 427.029 Da427.029 Da506.995 Da
Stability (Room Temp) Poor (Rapid hydrolysis)Excellent (Stable powder)Moderate
Aqueous Solubility LowHighly Soluble (>50 mg/mL)Highly Soluble
Suitability for LC-MS Variable (Matrix dependent)High (Consistent ionization)High (Requires passivation)

Mass Spectrometry Challenges & Causality: The Metal-Adsorption Dilemma

Analyzing polyphosphorylated nucleotides via LC-MS/MS presents a distinct biophysical challenge: metal-ion mediated adsorption .

The Mechanistic Cause: The two phosphate groups on ADP act as potent chelating agents. In standard high-performance liquid chromatography (HPLC) systems, these electron-rich phosphate oxygen atoms coordinate with transition metals (such as Fe³⁺ and Ni²⁺) exposed on the native oxide layer of stainless-steel capillaries and column frits [2]. This interaction causes severe peak tailing, irreversible analyte loss, and compromised lower limits of quantification (LLOQ).

The Analytical Solution: To overcome this, the workflow must utilize either:

  • Hardware Passivation: Utilizing metal-free (PEEK) systems or columns with hybrid organic-inorganic surfaces (e.g., MaxPeak High Performance Surfaces) to physically block metal-analyte interactions [2].

  • Ion-Pairing Chromatography (IPC): Adding volatile ion-pairing reagents like dibutylamine acetate (DBAA) or hexylamine to the mobile phase. These reagents dynamically mask the phosphate charges, simultaneously preventing metal chelation and increasing retention on standard reversed-phase (C18) stationary phases [3][2].

G N1 Sample Preparation (ADP-Na2·2H2O + IS) N2 Chromatographic Separation (HILIC or Ion-Pairing RP-LC) N1->N2 Injection N3 Electrospray Ionization (ESI) Negative/Positive Mode N2->N3 Elution N4 Tandem MS (MRM) Precursor -> Product Ion N3->N4 Ionization N5 Data Analysis & Self-Validation N4->N5 Detection

Caption: LC-MS/MS workflow for the validation of ADP disodium salt dihydrate.

Self-Validating LC-MS/MS Protocol

To ensure absolute trustworthiness, the following protocol operates as a self-validating system. Every batch run must pass internal quality control gates before data acceptance.

Step-by-Step Methodology
  • Standard Preparation: Dissolve ADP-Na₂·2H₂O in MS-grade water (adjusted to pH 7.0 with ammonium acetate) to create a 1 mg/mL stock. Causality: Neutral pH prevents acid-catalyzed hydrolysis of the phosphoanhydride bond.

  • Internal Standardization: Spike all samples and calibration standards with a stable-isotope-labeled internal standard (e.g., ¹³C₁₀, ¹⁵N₅-ADP) at a constant concentration. Validation Gate: The IS peak area must remain within ±15% across all injections to rule out matrix-induced ion suppression.

  • Chromatographic Separation:

    • Column: Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., 150 × 2.1 mm, 1.7 µm) [4][3].

    • Mobile Phase A: 20 mM Ammonium acetate in water (pH 9.0).

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start at 90% B, ramp down to 40% B over 5 minutes to elute polar nucleotides.

  • System Suitability Test (SST): Inject an equimolar mixture of AMP, ADP, and ATP. Validation Gate: The system is deemed valid only if the ATP/ADP peak area ratio is >0.90. A lower ratio indicates active metal adsorption in the LC flow path.

  • Blank Injection: Run a blank solvent injection immediately following the upper limit of quantification (ULOQ) standard. Validation Gate: Carryover must be <0.1% of the LLOQ signal.

Table 2: Quantitative MRM Data Summary
AnalyteESI ModePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
ADP Positive428.0136.0 (Adenine)25 [5][4]
ADP Negative426.0134.028
AMP (Degradant) Positive348.0136.020
ATP (Precursor) Positive508.0136.030

Biological Validation: ADP in Cellular Assays

Beyond chemical validation, ADP-Na₂·2H₂O is extensively utilized in functional biological assays, such as measuring the in vitro ATPase activity of efflux pumps (e.g., ABCG2) where ATP hydrolysis yields measurable ADP [4][3]. Furthermore, it is the primary agonist for platelet activation via purinergic receptors.

G ADP ADP-Na2·2H2O P2Y1 P2Y1 Receptor ADP->P2Y1 P2Y12 P2Y12 Receptor ADP->P2Y12 Ca2 Intracellular Ca2+ Release P2Y1->Ca2 Gq coupled cAMP cAMP Inhibition P2Y12->cAMP Gi coupled Platelet Platelet Activation & Aggregation Ca2->Platelet cAMP->Platelet

Caption: ADP-mediated platelet activation pathway via P2Y1 and P2Y12 receptors.

When utilizing ADP-Na₂·2H₂O for these assays, the LC-MS/MS validation confirms that the biological response is driven purely by intact ADP, rather than AMP or inorganic phosphate artifacts generated by poor reagent stability.

References

  • Guidechem.Adenosine-5'-diphosphate disodium salt 16178-48-6 wiki.
  • Waters Corporation.Demonstrating Improved Sensitivity and Dynamic Range with MaxPeak High Performance Surfaces (HPS) Technology: A Case Study on the Detection of Nucleotides.
  • Analytical Chemistry (ACS).Targeted Determination of Tissue Energy Status by LC-MS/MS.
  • Journal of Chromatography A (PubMed).An easy and fast adenosine 5'-diphosphate quantification procedure based on hydrophilic interaction liquid chromatography-high resolution tandem mass spectrometry for determination of the in vitro adenosine 5'-triphosphatase activity of the human breast cancer resistance protein ABCG2.
  • PubChem (NIH).5'-Adp | C10H15N5O10P2 | CID 6022 - Mass Spectrometry.

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High-Resolution NMR Batch Comparison Guide: Adenosine-5'-Diphosphate Disodium Salt Dihydrate

Author: BenchChem Technical Support Team. Date: April 2026

As a critical intermediate in cellular energy metabolism and a highly valued active pharmaceutical ingredient (API) and research biochemical, Adenosine-5'-diphosphate (ADP) demands rigorous quality control[1]. Because ADP is susceptible to hydrolysis and disproportionation—readily degrading into Adenosine Monophosphate (AMP) and Adenosine Triphosphate (ATP)—batch-to-batch consistency is a frequent challenge[2][3].

While traditional chromatographic methods (HPLC) are widely used, Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as the gold standard for unbiased, whole-molecule quality evaluation[4][5]. NMR is non-destructive, requires no complex sample separation, and provides simultaneous qualitative fingerprinting and quantitative (qNMR) analysis of the API, its impurities, and excipients[5][6].

This guide provides an objective framework for comparing batches of Adenosine-5'-diphosphate disodium salt dihydrate (ADP-Na₂·2H₂O) using ¹H and ³¹P NMR spectroscopy, complete with self-validating experimental protocols and comparative batch data.

The Causality of Experimental Design in ADP NMR

To establish a robust, self-validating analytical system, every parameter in the NMR workflow must be deliberately chosen to address the specific chemical behavior of ADP.

Why Orthogonal Nuclei (¹H and ³¹P)?

Relying solely on ¹H NMR is insufficient for ADP batch comparison. The proton spectra of AMP, ADP, and ATP are nearly identical because the structural differences lie entirely in the phosphate chain, which is invisible in standard ¹H NMR[7]. The adenine protons (H2 and H8) appear as distinct singlets at ~8.3 ppm and ~8.5 ppm, and the ribose anomeric proton (H1') appears at ~5.9 ppm[7]. While ¹H qNMR is excellent for quantifying total adenosine species and detecting organic impurities (e.g., solvent residues), it cannot resolve the disproportionation profile.

Therefore, ³¹P NMR is strictly required. Phosphorus NMR directly probes the phosphate backbone:

  • AMP: Exhibits a single resonance (singlet)[2].

  • ADP: Exhibits two doublets at approximately -6 ppm (β-phosphate) and -11 ppm (α-phosphate)[2].

  • ATP: Exhibits three signals, including a distinct triplet/doublet-of-doublets at ~ -21 ppm (β-phosphate)[2].

Why Strict pH and Solvent Control?

Phosphate chemical shifts in ³¹P NMR are highly sensitive to the protonation state of the oxygen atoms. A minor pH drift between batches will cause the ³¹P signals to shift, destroying the reproducibility of spectral overlays[8]. Consequently, samples must be dissolved in Deuterium Oxide (D₂O) buffered to a strict pH (typically 7.0). D₂O is chosen over H₂O to prevent the massive water solvent peak from obscuring the ribose proton signals in the ¹H spectrum and to provide a stable deuterium lock for the spectrometer.

G A Batch Sampling (ADP-Na2·2H2O) B Sample Prep (D2O, pH 7.0 Buffer, Int. Std) A->B C Data Acquisition (1H & 31P NMR, 600 MHz) B->C D Spectral Processing (Phase/Baseline Correction) C->D E Batch Comparison (qNMR & Fingerprinting) D->E F Quality Decision (Pass/Fail) E->F

Figure 1: Standardized NMR Quality Control Workflow for ADP Batches.

Self-Validating Experimental Protocol

To ensure trustworthiness, the following methodology incorporates internal validation checks (e.g., Signal-to-Noise thresholds and relaxation delays) to guarantee quantitative accuracy.

Step 1: Sample Preparation
  • Buffer Preparation: Prepare a 100 mM HEPES buffer in 99.9% D₂O. Adjust the "pH" (pD) to 7.0 using NaOD or DCl.

  • Internal Standard (IS): Add a highly pure, non-overlapping internal standard. For ¹H NMR, use Maleic acid (singlet at ~6.3 ppm). For ³¹P NMR, use Methylphosphonic acid (MPA).

  • Weighing: Accurately weigh 10.0 mg of the ADP-Na₂·2H₂O batch using a microbalance.

  • Dissolution: Dissolve the ADP in 600 µL of the buffered D₂O/IS solution. Transfer to a standard 5 mm NMR tube.

Step 2: Data Acquisition (600 MHz Spectrometer)
  • ¹H NMR (Quantitative):

    • Set the relaxation delay (D1) to 10 seconds . Causality: ADP protons have varying T1 relaxation times. A 10s delay ensures >99% relaxation between pulses, preventing signal saturation and ensuring the integration area is directly proportional to molar concentration[5].

    • Acquire 64 scans.

    • Validation Check: Ensure the Signal-to-Noise (S/N) ratio of the anomeric proton (~5.9 ppm) is >250:1. If lower, increase the number of scans[5].

  • ³¹P NMR (Proton-Decoupled):

    • Enable inverse-gated ¹H decoupling to eliminate Nuclear Overhauser Effect (NOE) enhancements, which would otherwise distort the quantitative integration of the phosphorus signals[2][8].

    • Set D1 to 5 seconds. Acquire 256 scans.

Step 3: Processing and Integration
  • Apply a 0.3 Hz exponential line-broadening function prior to Fourier Transformation.

  • Perform manual phase correction (zero and first order) to ensure perfectly symmetrical peak shapes.

  • Apply a polynomial baseline correction.

  • Integrate the IS peak and the target ADP peaks (e.g., the terminal β-phosphate doublet at -6.2 ppm)[2].

Comparative Batch Analysis: Data & Interpretation

When comparing a High-Purity Pharmaceutical Grade batch against a Research Grade batch and a Heat-Degraded batch, the ³¹P NMR data reveals the true molecular integrity of the samples.

Degradation Pathways

ADP primarily degrades via two mechanisms:

  • Hydrolysis: Cleavage of the pyrophosphate bond yields AMP and inorganic phosphate (Pi)[8].

  • Disproportionation: Two ADP molecules rearrange to form one ATP and one AMP molecule. This is often catalyzed by trace adenylate kinase impurities in biologically sourced batches or driven by thermal stress[3].

G ADP Adenosine-5'-Diphosphate (Target API) ATP Adenosine Triphosphate (Disproportionation Product) ADP->ATP Disproportionation AMP Adenosine Monophosphate (Degradation Product) ADP->AMP Disproportionation / Hydrolysis Pi Inorganic Phosphate (Hydrolysis Byproduct) ADP->Pi Hydrolysis

Figure 2: Primary degradation and disproportionation pathways of ADP.

Quantitative Batch Comparison Table

The following table summarizes the qNMR findings across three distinct ADP-Na₂·2H₂O batches. The purity is calculated by comparing the integrated area of the ADP signals against the internal standard.

Batch IdentifierSource / Condition¹H qNMR Purity (Total Adenosine)³¹P qNMR (ADP Integrity)AMP Impurity (³¹P)ATP Impurity (³¹P)Inorganic Phosphate (Pi)
Batch A Pharma Grade (Cold Storage)99.8%99.5%0.3%< 0.1%< 0.1%
Batch B Research Grade (Ambient)98.5%94.2%3.5%1.8%0.5%
Batch C Heat-Degraded (40°C, 30 Days)98.1%82.0%10.5%6.0%1.5%
Interpretation of Results
  • The ¹H vs. ³¹P Discrepancy: Notice that in Batch C, the ¹H qNMR purity remains seemingly high (98.1%). This is a dangerous false positive. Because ¹H NMR only measures the total adenosine backbone, it counts AMP, ADP, and ATP as the same molecule. The ³¹P qNMR reveals the true ADP integrity is only 82.0%, highlighting severe disproportionation.

  • Batch A (Pharma Grade): Exhibits a clean ³¹P spectrum with only the two expected doublets at -6.2 ppm and -10.9 ppm[2].

  • Batch B & C: The presence of a singlet at ~4 ppm (AMP) and a triplet at -21.4 ppm (ATP) confirms active degradation[2][8]. The elevated presence of Pi in Batch C indicates that hydrolysis is occurring alongside disproportionation.

Conclusion

For researchers and drug development professionals, relying on standard ¹H NMR or basic chromatography for ADP batch release is analytically insufficient. A robust quality control framework must incorporate proton-decoupled ³¹P qNMR to accurately quantify the disproportionation of ADP into AMP and ATP. By enforcing strict pH control, utilizing appropriate relaxation delays, and cross-referencing orthogonal nuclei, laboratories can establish a self-validating system that guarantees batch-to-batch consistency and safeguards downstream pharmaceutical efficacy.

References
  • Creative Biostructure. "NMR Fingerprinting for Quality Control in Biopharmaceuticals." Creative Biostructure, 25 Jul. 2025. URL:[Link]

  • Anasazi Instruments. "31P NMR OF ADENOSINE PHOSPHATES." Anasazi Application Series, AIINMR. URL:[Link]

  • National Institutes of Health (NIH). "5'-Adp | C10H15N5O10P2 | CID 6022 - PubChem." PubChem Database. URL:[Link]

  • European Pharmaceutical Review. "NMR spectroscopy: Quality control of pharmaceutical products." European Pharmaceutical Review, 28 Oct. 2014. URL:[Link]

  • Hancock, Chad R., et al. "31P-NMR observation of free ADP during fatiguing, repetitive contractions of murine skeletal muscle lacking AK1." American Journal of Physiology-Cell Physiology, 15 Jun. 2005. URL:[Link]

  • Royal Society of Chemistry (RSC). "Defective ATP breakdown activity related to an ENTPD1 gene mutation demonstrated using 31P NMR." RSC Advances. URL:[Link]

  • Spectroscopy Europe. "Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients." Spectroscopy Europe. URL:[Link]

  • NP-MRD. "Showing NP-Card for Adenosine diphosphate (NP0000068)." Natural Products Magnetic Resonance Database, 16 Nov. 2005. URL:[Link]

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Safety Operating Guide

Adenosine-5'-diphosphate disodium salt dihydrate proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Handling and Disposal of Adenosine-5'-diphosphate Disodium Salt Dihydrate

As a cornerstone reagent in biochemical research and pharmaceutical development, Adenosine-5'-diphosphate disodium salt dihydrate (ADP-Na2·2H2O) is indispensable for enzymatic assays, ATP-related energy transfer studies, and platelet aggregation profiling[1]. However, the transition from experimental application to waste management requires rigorous oversight. As a Senior Application Scientist, I have observed that improper handling of biochemical reagents not only compromises laboratory safety but also risks environmental non-compliance.

This guide provides a self-validating, step-by-step operational plan for the safe handling and disposal of ADP-Na2·2H2O, ensuring your laboratory maintains the highest standards of scientific integrity and regulatory compliance.

Chemical Profile & Hazard Assessment

Before executing any disposal protocol, it is critical to understand the physical and chemical properties of the substance. ADP-Na2·2H2O is a hygroscopic, white to off-white powder[1]. While it is not classified as a highly hazardous or RCRA-listed toxic chemical, it presents specific operational risks[2].

Expertise & Causality Insight: Why do we treat a naturally occurring biological molecule as controlled waste? Laboratory-grade ADP is a concentrated sodium salt. If discharged into standard wastewater systems, the high concentration of phosphates can disrupt the biological oxygen demand (BOD) of Publicly Owned Treatment Works (POTW) and contribute to environmental eutrophication. Furthermore, fine dust generated during handling can act as a mechanical irritant to the respiratory tract and, in confined spaces, presents a dust explosion hazard[3].

Quantitative Data Summary

PropertySpecificationOperational & Disposal Implication
CAS Number 16178-48-6Primary identifier required for chemical waste manifests[1].
Molecular Weight 507.2 g/mol Essential for calculating molarity during waste neutralization[1].
Appearance White/off-white powderHigh risk of dust aerosolization; requires dry, careful sweeping[1].
Incompatibilities Strong oxidizing agentsMust be segregated from nitrates and chlorine bleaches to prevent ignition[3].
Storage -20 °C, HygroscopicMoisture absorption degrades the product, accelerating the generation of expired waste[1].

Operational Handling & Spill Response

Trustworthy science begins with controlled environments. If a spill occurs, immediate and methodical action prevents cross-contamination and exposure.

Spill Cleanup Methodology:

  • Isolate the Area: Remove all sources of ignition. Do not use compressed air to blow the powder, as this creates hazardous dust clouds[3].

  • Personal Protective Equipment (PPE): Don nitrile gloves, safety goggles, and a standard laboratory coat[2].

  • Dry Cleanup: Use a clean, anti-static scoop or shovel to collect the powder. Do not use water initially, as the powder is highly water-soluble and will form a concentrated, difficult-to-contain liquid spill[3].

  • Containment: Place the swept material into a chemically compatible, sealable container (polyethylene or polypropylene is required)[3].

  • Final Decontamination: Wipe the affected surface with a damp cloth only after all bulk powder has been removed. Dispose of the cloth as contaminated solid waste.

Step-by-Step Disposal Workflows

Every protocol in your lab must be a self-validating system. The disposal of ADP-Na2·2H2O depends entirely on its physical state at the end of your experiment.

Protocol A: Solid Waste Disposal (Powder & Contaminated Consumables) Applies to: Expired reagent, contaminated weigh boats, pipette tips, and spill cleanup materials.

  • Segregation: Ensure the solid waste is not mixed with strong oxidizing agents (e.g., nitrates, pool chlorine), as this combination can lead to spontaneous ignition[3].

  • Packaging: Transfer the solid waste into a heavy-duty polyethylene or polypropylene waste container[3].

  • Sealing & Labeling: Seal the container tightly to prevent moisture ingress. Label the container explicitly: "Non-Hazardous Chemical Waste: Adenosine-5'-diphosphate disodium salt (CAS 16178-48-6)".

  • Routing: Transfer to the facility's central Environmental Health and Safety (EHS) accumulation area. The standard end-of-life treatment is high-temperature incineration by an approved waste management facility.

Protocol B: Aqueous Solution Disposal Applies to: Spent assay buffers, reconstituted stock solutions.

  • Assessment: Determine if the ADP solution contains other hazardous components (e.g., heavy metals, toxic inhibitors, or biohazardous agents used in platelet aggregation studies)[1].

  • Collection: If the solution is purely ADP and standard biological buffers, pour it into a designated, labeled aqueous chemical waste carboy.

  • Prohibition of Sink Disposal: Do not pour down the drain. All waste must be handled in accordance with local, state, and federal environmental regulations regarding phosphate discharge[3].

  • EHS Pickup: Submit a liquid waste manifest to your EHS department for proper chemical processing.

Protocol C: Contaminated Packaging Applies to: Empty original reagent bottles.

  • Residual Dust Warning: Empty containers retain residual dust which can accumulate and pose a hazard[3].

  • Do Not Reuse: Never wash and reuse the original container for other laboratory purposes. Trace ADP can ruin subsequent enzymatic assays by acting as an unintended substrate[4].

  • Disposal: Dispose of the sealed, empty container as unused product waste through your standard chemical waste stream[2].

Waste Segregation Decision Matrix

To ensure immediate logistical clarity on the lab bench, follow the decision tree below for routing ADP-Na2·2H2O waste.

ADP_Disposal Start ADP-Na2·2H2O Waste Generated State Physical State of Waste? Start->State Solid Solid Powder / Contaminated Consumables State->Solid Solid Liquid Aqueous Solution State->Liquid Liquid SolidPack Seal in Polyethylene/ Polypropylene Container Solid->SolidPack MixCheck Mixed with Hazardous Solvents or Biohazards? Liquid->MixCheck Final Approved Waste Management Facility (Incineration) SolidPack->Final HazMix Route to Specific Hazardous/Bio Waste MixCheck->HazMix Yes AqWaste Collect in Aqueous Chemical Waste Carboy MixCheck->AqWaste No HazMix->Final AqWaste->Final

Fig 1: Decision matrix for the segregation and disposal of ADP-Na2·2H2O laboratory waste.

References

  • Chem-Impex International.
  • Santa Cruz Biotechnology.
  • CDH Fine Chemical.
  • TCI Chemicals.
  • MP Biomedicals.

Sources

Comprehensive Safety and Operational Guide: Handling Adenosine-5'-diphosphate Disodium Salt Dihydrate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & The Causality of Safety

As a Senior Application Scientist, I frequently audit laboratory workflows for drug development and biochemical research. When handling Adenosine-5'-diphosphate (ADP) disodium salt dihydrate , researchers often underestimate the logistical requirements because it is not classified as an acute toxic hazard[1]. However, preserving the structural integrity of this hygroscopic nucleotide—and preventing inadvertent biological exposure—requires strict adherence to specialized handling and personal protective equipment (PPE) protocols. This guide provides a self-validating system for the safe handling, operational processing, and disposal of ADP, ensuring both operator safety and flawless experimental reproducibility.

Physicochemical Properties & Hazard Profile

Understanding the physical nature of a chemical is the first step in designing a safe handling protocol. Below is a summary of the quantitative data and hazard classifications for ADP disodium salt dihydrate based on 2[2].

Property / ParameterSpecification / Value
Chemical Name Adenosine-5'-diphosphate disodium salt dihydrate
CAS Number 16178-48-6
Molecular Weight 507.2 g/mol
Purity Standard ≥ 95% (HPLC)
Storage Temperature -20°C (Desiccated)
GHS Hazard Classification Not classified as hazardous (OSHA HCS)
Biological Context & Mechanistic Significance

Before detailing the operational logistics, it is critical to understand why ADP requires precise handling. In pharmaceutical development, ADP is a primary agonist used in platelet aggregation studies and cardiovascular drug formulation[2]. It interacts with specific purinergic receptors (P2Y1, P2Y12, and P2X1) on the platelet surface, driving complex intracellular signaling cascades[3]. Accidental exposure, even to non-toxic dust, can theoretically interact with these pathways, reinforcing the need for rigorous PPE.

ADP_Signaling ADP ADP (Agonist) P2Y1 P2Y1 Receptor (Gq-coupled) ADP->P2Y1 P2Y12 P2Y12 Receptor (Gi-coupled) ADP->P2Y12 Calcium Intracellular Ca2+ (Shape Change) P2Y1->Calcium cAMP cAMP Inhibition (Sustained Aggregation) P2Y12->cAMP Platelet Platelet Activation & Aggregation Calcium->Platelet cAMP->Platelet

ADP-mediated platelet activation pathway via P2Y1 and P2Y12 purinergic receptors.

Personal Protective Equipment (PPE) Matrix

Although ADP disodium salt dihydrate lacks severe GHS hazard warnings, standard laboratory PPE is non-negotiable[1]. The selection of PPE is driven by two causal factors: protecting the researcher from nuisance dust and protecting the highly sensitive reagent from enzymatic (RNase/DNase) or moisture contamination.

  • Hand Protection: Nitrile gloves (minimum 0.11 mm thickness)[4].

    • Causality: Human skin harbors moisture and trace phosphatases. Nitrile provides a robust barrier that prevents the transfer of moisture to the hygroscopic ADP powder, which would otherwise accelerate spontaneous hydrolysis into AMP and inorganic phosphate.

  • Eye Protection: ANSI Z87.1 compliant safety goggles[1].

    • Causality: The lyophilized powder form can generate fine particulates during weighing. Goggles prevent mechanical irritation of the ocular mucosa.

  • Body Protection: Standard laboratory coat with fitted cuffs[4].

    • Causality: Prevents particulate accumulation on personal clothing and minimizes electrostatic transfer of the powder.

  • Respiratory Protection: N95 or P100 particulate respirator[4].

    • Causality: Required only if handling large quantities outside of a localized exhaust ventilation system (e.g., fume hood). Inhalation of nucleotide dust can cause mild, transient respiratory tract irritation.

Operational Workflow & Handling Protocol

To ensure experimental reproducibility, the handling of ADP must follow a strict procedural workflow. The following step-by-step methodology guarantees both operator safety and reagent stability, acting as a self-validating system where each step ensures the success of the next.

ADP_Handling A 1. Thermal Equilibration (-20°C to RT) B 2. Don PPE (Nitrile, Goggles, Coat) A->B C 3. Precision Weighing (Draft-Free) B->C D 4. Buffer Dissolution (pH 7.2-7.4, Ice) C->D E 5. Sterile Filtration (0.22 µm PES) D->E F 6. Aliquot & Store (-80°C) E->F

Experimental workflow for the safe preparation and storage of ADP solutions.

Step-by-Step Reconstitution Methodology:

  • Thermal Equilibration: Remove the ADP vial from -20°C storage and place it in a desiccator at room temperature for 30 minutes prior to opening[2].

    • Causality: Opening a cold vial exposes the powder to ambient humidity, causing immediate condensation and subsequent hydrolytic degradation of the pyrophosphate bond.

  • Environmental Control: Perform all weighing inside a draft-free analytical weighing enclosure or a biological safety cabinet (BSC) turned off to prevent turbulent airflow from aerosolizing the fine powder[4].

  • Precision Weighing: Don all required PPE. Use an anti-static spatula to transfer the required mass.

    • Causality: ADP powder is prone to static buildup; anti-static tools prevent the powder from scattering, ensuring accurate molarity and reducing exposure.

  • Dissolution: Dissolve the powder in a pre-chilled, physiological buffer (e.g., PBS or HEPES, pH 7.2 - 7.4). Keep the solution on ice during preparation.

    • Causality: ADP is thermolabile in solution. Maintaining low temperatures prevents enzymatic or spontaneous degradation.

  • Sterile Filtration: Pass the solution through a 0.22 µm PES (Polyethersulfone) syringe filter.

    • Causality: PES membranes exhibit low nucleotide binding, ensuring the final concentration remains accurate while achieving sterility.

  • Cryopreservation: Aliquot the stock solution into single-use microcentrifuge tubes and immediately snap-freeze in liquid nitrogen before storing at -80°C.

    • Causality: Repeated freeze-thaw cycles rapidly degrade ADP. Single-use aliquots maintain a self-validating system of reagent integrity for future assays.

Spill Management and Disposal Plan

In the event of a powder spill or when disposing of expired stock, follow these environmental and safety protocols outlined by 1[1] and 4[4]:

Spill Containment and Cleanup:

  • Isolate the Area: Restrict access to prevent tracking the powder through the laboratory.

  • Dry Collection: Do not use compressed air or dry sweeping, which aerosolizes the powder. Instead, gently cover the spill with damp absorbent paper to suppress dust, or use a HEPA-filtered vacuum[1].

  • Surface Decontamination: Wipe the area with a 10% bleach solution followed by 70% ethanol to neutralize any residual biological activity and remove salt deposits.

Disposal Plan:

  • Solid Waste: Collect all spilled material and contaminated packaging in a sealed, labeled hazardous waste container. Offer surplus and non-recyclable powder to a licensed disposal company[4].

  • Liquid Waste: Do not flush concentrated ADP solutions down the municipal drain[1].

    • Causality: High concentrations of phosphates can contribute to environmental eutrophication. Collect liquid waste in designated aqueous waste carboys for institutional chemical processing.

References
  • Source: combi-blocks.
  • Source: chemimpex.
  • Source: cdhfinechemical.
  • Source: mpbio.

Sources

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Reactant of Route 1
Reactant of Route 1
Adenosine-5'-diphosphate disodium salt dihydrate
Reactant of Route 2
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